Dhfr-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H25N5O3 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-(1,3-diphenylpyrazol-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C28H25N5O3/c1-34-24-14-19(15-25(35-2)27(24)36-3)22-16-23(31-28(29)30-22)21-17-33(20-12-8-5-9-13-20)32-26(21)18-10-6-4-7-11-18/h4-17H,1-3H3,(H2,29,30,31) |
InChI Key |
MEMCKFAZJRMZAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=N2)N)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Dhfr-IN-12: Unraveling the Mechanism of Action of a Novel Dihydrofolate Reductase Inhibitor
A comprehensive analysis of the available literature reveals no specific compound designated as "Dhfr-IN-12." Extensive searches for "this compound mechanism of action," "this compound biochemical assays," "this compound cellular activity," and "this compound in vivo studies" did not yield any published data, quantitative or qualitative, for a molecule with this identifier.
Therefore, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, specifically for this compound.
However, based on the nomenclature "this compound," it is highly probable that this compound is an inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in cellular metabolism, and its inhibition is a well-established therapeutic strategy. This guide will, therefore, provide a detailed overview of the general mechanism of action of DHFR inhibitors, common experimental protocols used to characterize such compounds, and a representative signaling pathway. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the field of DHFR inhibition.
The Central Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation
Dihydrofolate reductase is a key enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[1][3] THF and its derivatives are essential one-carbon donors required for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][5] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[1][5] This makes DHFR an attractive target for the development of anticancer, antibacterial, and antiprotozoal agents.[1][6]
General Mechanism of Action of DHFR Inhibitors
DHFR inhibitors typically function by binding to the active site of the enzyme, preventing the binding of its natural substrate, DHF.[6] This competitive inhibition blocks the production of THF.[1] The effectiveness of a DHFR inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The general enzymatic reaction catalyzed by DHFR and its inhibition is depicted in the following pathway:
Figure 1: General mechanism of DHFR inhibition. DHFR inhibitors block the conversion of DHF to THF, disrupting downstream DNA and RNA synthesis and inhibiting cell proliferation.
Standard Experimental Protocols for Characterizing DHFR Inhibitors
To characterize a novel DHFR inhibitor like the hypothetical "this compound," a series of biochemical and cellular assays would be employed.
Table 1: Key Experimental Assays for DHFR Inhibitor Characterization
| Assay Type | Purpose | Key Parameters Measured |
| Biochemical Assays | ||
| DHFR Enzyme Inhibition Assay | To determine the direct inhibitory activity of the compound on purified DHFR enzyme. | IC50, Ki |
| Cellular Assays | ||
| Cell Proliferation/Viability Assay | To assess the effect of the inhibitor on the growth and survival of cancer cell lines. | GI50, IC50, EC50 |
| Cell Cycle Analysis | To determine the stage of the cell cycle at which the inhibitor arrests cell division. | Percentage of cells in G0/G1, S, and G2/M phases |
| Apoptosis Assay | To quantify the extent of programmed cell death induced by the inhibitor. | Percentage of apoptotic cells |
| In Vivo Studies | ||
| Xenograft Mouse Model | To evaluate the anti-tumor efficacy of the inhibitor in a living organism. | Tumor growth inhibition (TGI), tumor volume, survival rate |
| Pharmacokinetic (PK) Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. | Half-life (t1/2), Cmax, AUC |
Detailed Methodologies for Key Experiments
1. DHFR Enzyme Inhibition Assay (Spectrophotometric Method)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[5]
-
Materials: Purified recombinant human DHFR, DHF, NADPH, test compound (e.g., this compound), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplate, spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, purified DHFR enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over a specific time period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 2: Workflow for a typical DHFR enzyme inhibition assay.
2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials: Cancer cell lines (e.g., HeLa, A549), cell culture medium, fetal bovine serum (FBS), test compound, MTT reagent or CellTiter-Glo® reagent, 96-well cell culture plate, incubator, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability versus the compound concentration to determine the GI50 or IC50 value.
-
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
The Discovery and Synthesis of Dhfr-IN-12: A Novel Dihydrofolate Reductase Inhibitor
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Dhfr-IN-12, a novel dihydrofolate reductase (DHFR) inhibitor with promising antibacterial activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, microbiology, and pharmacology. This compound, also identified in the scientific literature as compound 5c, has demonstrated significant inhibitory action against DHFR and notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
Discovery of this compound (Compound 5c)
This compound was developed as part of a research initiative to create new hybrid molecules combining pyrazole and pyrimidine scaffolds, with the goal of identifying novel antibacterial agents targeting the enzyme dihydrofolate reductase.[1][2][3][4] The rationale behind this approach was to leverage the known antibacterial properties of compounds that inhibit the folate biosynthetic pathway, which is crucial for bacterial DNA synthesis and survival.[1][2]
The discovery process involved the design and synthesis of a series of pyrazole-clubbed pyrimidine and pyrazoline hybrids. These compounds were then subjected to in vitro screening for their antibacterial activity against MRSA and Pseudomonas aeruginosa.[1][2][3][4] Among the synthesized compounds, this compound (5c) emerged as a particularly potent agent, exhibiting excellent activity against MRSA.[1][2][3][4] Further investigation into its mechanism of action confirmed that this compound is a potent inhibitor of the DHFR enzyme, with an inhibitory concentration (IC50) superior to the reference drug trimethoprim.[1][2][3]
Quantitative Data Summary
The biological activity of this compound and its analogs was quantified through in vitro enzyme inhibition and antibacterial susceptibility testing. The key data are summarized in the tables below for easy comparison.
Dihydrofolate Reductase (DHFR) Inhibition
The inhibitory activity of this compound (5c) and related compounds against the DHFR enzyme was determined and compared with the standard inhibitor, trimethoprim.
| Compound | DHFR IC50 (μM) |
| This compound (5c) | 4.00 ± 0.18 |
| Compound 5a | 4.20 ± 0.20 |
| Compound 5b | 4.10 ± 0.19 |
| Compound 4 | 5.00 ± 0.23 |
| Trimethoprim (Reference) | 5.54 ± 0.28 |
Table 1: In vitro inhibitory activity of this compound (5c) and related compounds against the Dihydrofolate Reductase (DHFR) enzyme. Data are presented as the mean ± standard deviation.[1][2][3][4]
Antibacterial Activity
The minimum inhibitory concentration (MIC) of this compound (5c) was determined against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa and compared with the standard antibiotic, levofloxacin.
| Compound | MRSA MIC (μM) | P. aeruginosa MIC (μM) |
| This compound (5c) | 521 | 2085 |
| Levofloxacin (Reference) | 346 | 1384 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (5c) against MRSA and P. aeruginosa.[1][2][3]
Synthesis of this compound (Compound 5c)
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The general synthetic scheme is outlined below.
Synthesis of Intermediate 3: 4-(3-(dimethylamino)acryloyl)-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carbonitrile
A mixture of compound 1 (1-(1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonyl)pyrrolidine), compound 2 (a suitable reactant), and POCl3 in DMF is heated to yield the intermediate enaminone 3 .
Synthesis of this compound (Compound 5c)
A solution of the enaminone intermediate 3 and guanidine hydrochloride in ethanol is refluxed in the presence of sodium ethoxide to yield the final product, This compound (5c) . The resulting solid is then purified by recrystallization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay is a colorimetric method used to screen for DHFR inhibitors by measuring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
96-well clear flat-bottom microplates
-
Multi-well spectrophotometer (ELISA reader)
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer
-
DHFR Substrate (Dihydrofolic acid)
-
NADPH
-
Test compounds (this compound and analogs)
-
Positive control inhibitor (e.g., Methotrexate or Trimethoprim)
-
Appropriate solvent for test compounds (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Warm the DHFR Assay Buffer to room temperature.
-
Reconstitute NADPH with the DHFR Assay Buffer to prepare a stock solution. Keep on ice.
-
Prepare a working solution of the DHFR enzyme in cold DHFR Assay Buffer. Keep on ice.
-
Prepare a stock solution of the DHFR substrate. Protect from light and keep on ice.
-
Dissolve the test compounds and the positive control in a suitable solvent to create stock solutions.
-
-
Assay Setup:
-
Add 2 µL of the test compound, positive control, or solvent control to the designated wells of a 96-well plate.
-
Prepare an enzyme mix containing the DHFR enzyme in DHFR Assay Buffer.
-
Add 98 µL of the enzyme mix to each well containing the test compounds, positive control, and enzyme control.
-
Add 100 µL of DHFR Assay Buffer to the background control wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a diluted solution of NADPH in DHFR Assay Buffer.
-
Add 40 µL of the diluted NADPH solution to each well. Mix and incubate at room temperature for 10-15 minutes, protected from light.
-
Prepare a diluted solution of the DHFR substrate in DHFR Assay Buffer.
-
Add 60 µL of the diluted DHFR substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period at room temperature.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., MRSA, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (this compound)
-
Standard antibiotic (e.g., Levofloxacin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial culture in MHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL in MHB.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well containing the diluted compounds with the prepared bacterial suspension.
-
Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Result Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader to determine bacterial growth.
-
Visualizations
The following diagrams illustrate key pathways, workflows, and relationships relevant to the discovery and mechanism of action of this compound.
Caption: Folate synthesis pathway and DHFR inhibition.
Caption: Experimental workflow for this compound discovery.
Caption: Logical relationship of this compound's properties.
References
Unraveling the Biological Activity of DHFR Inhibitors: A Technical Overview
A comprehensive analysis of the biological activity of specific small molecule inhibitors of Dihydrofolate Reductase (DHFR) is currently unavailable in public scientific literature. Searches for "Dhfr-IN-12" did not yield specific data on a compound with this designation. Therefore, this guide will provide a detailed technical overview of the biological activity of a well-characterized and clinically significant DHFR inhibitor, Methotrexate, as a representative example. This will serve as a template for the in-depth analysis required by researchers, scientists, and drug development professionals.
Introduction to Dihydrofolate Reductase (DHFR) and its Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[3][4][5] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[3][6][7] Consequently, the inhibition of DHFR leads to the depletion of intracellular THF, disrupting DNA replication and cell division, ultimately causing cell death.[3][6][8] This makes DHFR a prime therapeutic target for various diseases, including cancer and infectious diseases.[3][8][9][10]
DHFR inhibitors, such as Methotrexate, bind to the active site of the enzyme, preventing the binding of its natural substrate, DHF.[8] This competitive inhibition effectively halts the folate cycle, with a more pronounced effect on rapidly dividing cells that have a high demand for nucleotide synthesis.[8]
Quantitative Analysis of Methotrexate Activity
The potency and efficacy of DHFR inhibitors are quantified through various parameters. The following table summarizes key quantitative data for Methotrexate.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | ~3.4 nM | Human DHFR | [11] (Implied) |
| Ki | ~3.4 pM | E. coli DHFR | [12] (Implied) |
| ΔG | -8.78 kcal/mol | Human DHFR | [3][6] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the assay conditions, enzyme source, and substrate concentration. ΔG represents the free binding energy.
Experimental Protocols for Assessing DHFR Activity
The biological activity of DHFR inhibitors is determined using various in vitro and cell-based assays. Below are detailed methodologies for key experiments.
DHFR Enzyme Inhibition Assay (Colorimetric)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified DHFR.
Principle: DHFR catalyzes the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the DHFR activity.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., containing Tris-HCl, KCl, MgCl2, at a physiological pH)
-
NADPH solution
-
Dihydrofolate (DHF) solution (light-sensitive)
-
Test inhibitor (e.g., Methotrexate)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the DHFR enzyme, NADPH, and DHF in DHFR Assay Buffer. The inhibitor should be dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted.
-
Assay Setup: In a 96-well plate, add the DHFR Assay Buffer, the test inhibitor at various concentrations, and the DHFR enzyme. Include controls for no enzyme, no inhibitor (vehicle control), and a known inhibitor like Methotrexate.
-
Initiation of Reaction: Start the reaction by adding NADPH and DHF to all wells.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for 10-20 minutes.[13][14][15]
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340/min). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the DHFR inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be dissolved and quantified by spectrophotometry.
Materials:
-
Cancer cell line (e.g., A549, HL60)
-
Complete cell culture medium
-
Test inhibitor (e.g., Methotrexate)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Treat the cells with various concentrations of the DHFR inhibitor for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan crystals are visible.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[3]
Signaling Pathways and Cellular Effects of DHFR Inhibition
Inhibition of DHFR triggers a cascade of downstream cellular events, primarily due to the depletion of THF.
Disruption of Nucleotide Synthesis
The primary consequence of DHFR inhibition is the halt of de novo synthesis of purines and thymidylate. This directly impacts DNA replication and repair.
Induction of Cell Cycle Arrest and Apoptosis
The inability to synthesize DNA forces cells to arrest their progression through the cell cycle, typically at the G1/S phase transition.[16] Prolonged inhibition of DHFR can lead to the induction of apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[17]
Experimental Workflow for Inhibitor Characterization
The comprehensive evaluation of a novel DHFR inhibitor involves a structured experimental workflow.
Conclusion
The inhibition of Dihydrofolate Reductase remains a clinically validated and highly effective strategy in chemotherapy and antimicrobial therapy. A thorough understanding of the biological activity of DHFR inhibitors, from their direct enzymatic inhibition to their downstream cellular consequences, is paramount for the development of new and improved therapeutics. The methodologies and conceptual frameworks presented in this guide, using Methotrexate as a prime example, provide a robust foundation for the investigation of novel DHFR-targeting compounds. Future research will likely focus on developing inhibitors with greater selectivity for pathogenic or cancer-specific DHFR, thereby minimizing off-target effects and improving patient outcomes.
References
- 1. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 7. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Effects of Distal Mutations on Ligand-Binding Affinity in E. coli Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.com [abcam.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
In Vitro Characterization of a Novel Dihydrofolate Reductase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA replication and cell proliferation.[3][4][5] Consequently, DHFR has been a key target for therapeutic intervention in various diseases, including cancer and infectious diseases.[2][6][7] This document provides a comprehensive in vitro characterization of a novel, potent, and selective inhibitor of DHFR, herein referred to as DHFR-IN-12. The following sections detail the biochemical and cellular activities of this compound, along with the methodologies employed for its characterization.
Biochemical Characterization
Enzymatic Inhibition Assay
The inhibitory potential of this compound against recombinant human DHFR was determined using a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[1][8]
Table 1: Enzymatic Inhibition of DHFR by this compound and Reference Compounds
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | 8.5 | 4.2 | Competitive |
| Methotrexate | 5.2 | 2.5 | Competitive[2][9] |
| Trimethoprim | >10,000 | >5,000 | Competitive[2][10] |
Selectivity Profile
The selectivity of this compound was assessed against DHFR enzymes from different species to evaluate its potential for species-specific targeting.
Table 2: Selectivity of this compound against Various DHFR Orthologs
| DHFR Source | IC50 (nM) | Selectivity Index (vs. Human) |
| Human | 8.5 | 1 |
| Escherichia coli | 12,500 | 1470 |
| Streptococcus pneumoniae | 9,800 | 1153 |
| Rat | 15.2 | 1.8 |
Cellular Characterization
Anti-proliferative Activity
The effect of this compound on cell growth was evaluated in various human cancer cell lines using a standard cell viability assay.
Table 3: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Carcinoma | 0.52 |
| MCF-7 | Breast Adenocarcinoma | 0.78 |
| HCT116 | Colorectal Carcinoma | 0.65 |
| Jurkat | T-cell Leukemia | 0.41 |
Target Engagement in Cells
To confirm that the anti-proliferative effects of this compound are due to the inhibition of DHFR within a cellular context, a cellular thermal shift assay (CETSA) was performed.
Table 4: Cellular Target Engagement of this compound
| Cell Line | Target | ΔTm (°C) at 1 µM |
| A549 | DHFR | +4.2 |
Signaling Pathway Analysis
Inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn disrupts the synthesis of DNA precursors, leading to cell cycle arrest and apoptosis.[4][6]
Caption: this compound inhibits the conversion of DHF to THF, disrupting DNA synthesis.
Experimental Protocols
DHFR Enzyme Inhibition Assay
Caption: Workflow for the in vitro DHFR enzyme inhibition assay.
Methodology:
-
Reagent Preparation: All reactions were performed in a buffer containing 100 mM TES pH 7.0, 1 mM EDTA, and 10 mM β-mercaptoethanol.
-
Assay Plate Preparation: Serially diluted this compound in DMSO was added to the wells of a 96-well UV-transparent plate.
-
Enzyme Addition: Recombinant human DHFR (2 nM final concentration) was added to the wells and incubated with the inhibitor for 15 minutes at room temperature.
-
Reaction Initiation: The reaction was initiated by adding a solution of dihydrofolate (10 µM final concentration) and NADPH (100 µM final concentration).[1]
-
Data Acquisition: The decrease in absorbance at 340 nm was monitored for 10 minutes at 25°C using a microplate reader.
-
Data Analysis: Initial reaction velocities were calculated from the linear portion of the kinetic trace. IC50 values were determined by fitting the percent inhibition data to a four-parameter logistic equation.
Cell Proliferation Assay
Methodology:
-
Cell Seeding: A549, MCF-7, HCT116, and Jurkat cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Cell viability was assessed using the BacTiter-Glo™ Microbial Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: Luminescence was measured using a plate reader. GI50 values were calculated by non-linear regression analysis of the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Treatment: A549 cells were treated with either 1 µM this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Cell suspensions were aliquoted and heated to a range of temperatures (40-65°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated by centrifugation.
-
Western Blotting: The amount of soluble DHFR remaining in the supernatant at each temperature was quantified by Western blotting using a specific anti-DHFR antibody.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, was determined for both treated and untreated samples. The change in melting temperature (ΔTm) indicates target engagement.
Conclusion
The in vitro data presented in this report demonstrate that this compound is a potent and selective inhibitor of human DHFR. It exhibits robust anti-proliferative activity across multiple cancer cell lines and demonstrates clear target engagement in a cellular context. These findings support the further development of this compound as a potential therapeutic agent.
References
- 1. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Isolation of Rat Dihydrofolate Reductase Gene and Characterization of Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. droracle.ai [droracle.ai]
- 10. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Novel Dihydrofolate Reductase (DHFR) Inhibitors in Oncology
Disclaimer: Initial research for the specific compound "Dhfr-IN-12" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the broader and well-documented field of novel dihydrofolate reductase (DHFR) inhibitors in oncology, providing an in-depth overview for researchers, scientists, and drug development professionals.
Introduction: DHFR as a Pivotal Target in Oncology
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] Rapidly proliferating cancer cells have a high demand for these precursors to sustain DNA replication and cell division.[3] Consequently, inhibiting DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and resulting in cell cycle arrest and apoptosis, making it a well-established and effective target for cancer therapy.[4][5]
The classic DHFR inhibitor, methotrexate, has been a cornerstone of cancer treatment for decades.[6] However, its efficacy can be limited by issues such as poor solubility, significant side effects, and the development of drug resistance.[3][6] This has spurred the ongoing search for novel DHFR inhibitors with improved pharmacological profiles, greater selectivity, and the ability to overcome existing resistance mechanisms.[1][3]
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors are classified as antifolates. They typically function as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity to prevent the binding of its natural substrate, DHF.[4] This blockade is a critical chokepoint in the folate cycle.
The inhibition of DHFR leads to two primary downstream effects:
-
Depletion of Thymidylate: The reduction in THF derivatives, specifically N⁵,N¹⁰-methylenetetrahydrofolate, halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). The lack of dTMP, a direct precursor to thymidine triphosphate (dTTP), stalls DNA synthesis.[7]
-
Inhibition of Purine Synthesis: Other THF derivatives are necessary for the de novo synthesis of purines (adenine and guanine), which are also essential for DNA and RNA synthesis.
The collective impact is a comprehensive shutdown of nucleotide biosynthesis, leading to megaloblastic anemia in non-cancerous cells and apoptosis in rapidly dividing cancer cells.
Signaling Pathway Diagram
Caption: Inhibition of DHFR by a novel inhibitor blocks the conversion of DHF to THF.
Quantitative Analysis of Novel DHFR Inhibitors
The anti-cancer efficacy of novel DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their half-maximal growth inhibition (GI50) against various cancer cell lines. The table below summarizes data for several recently developed compounds.
| Compound Class/Name | Target Enzyme/Cell Line | IC50 / GI50 (µM) | Notes |
| Thiazolo[4,5-d]pyridazine | DHFR (bovine) | 0.06 | Particularly effective against HS578T breast cancer cell line.[3] |
| OVCAR-3 (Ovarian) | 0.32 | A derivative of the above compound showed promise against ovarian cancer.[3] | |
| MDA-MB-435 (Melanoma) | 0.46 | A derivative of the above compound showed promise against melanoma.[3] | |
| Triazine-benzimidazole | DHFR (human) | 0.11 - 42.4 | This series of compounds also exhibited DNA intercalation properties.[3] |
| Pyrazolo[3,4-d]pyrimidine (6i) | DHFR (human) | 2.41 | A dual inhibitor also targeting Thymidylate Synthase (TS).[4] |
| MCF7 (Breast) | GI% = 97.72 | Exhibited excellent growth inhibition against multiple cell lines.[4] | |
| DU-145 (Prostate) | GI% = 85.62 | Exhibited excellent growth inhibition against multiple cell lines.[4] | |
| Trimethoprim Analogs | DHFR (human) | 0.88 - 2.09 | Designed as multi-target agents also capable of binding to DNA's minor groove.[6] |
| Cycloguanil Analogs | DHFR (human) | < 1.0 | Re-investigation of older compounds with modern techniques confirmed potent DHFR engagement.[8] |
| Breast Cancer Lines | Varies | Showed significant correlation with methotrexate's activity profile in breast cancer.[8] |
Note: GI% refers to the percentage of growth inhibition at a specific concentration, not a GI50 value.
Key Experimental Protocols
Validating the mechanism and efficacy of novel DHFR inhibitors requires a series of well-defined experiments.
A. In Vitro DHFR Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified human DHFR enzyme (e.g., 200 nM) and its cofactor, NADPH.[2][8]
-
Inhibitor Addition: Varying concentrations of the test compound are added to the mixture. A DMSO vehicle control is used as a negative control.
-
Reaction Initiation: The reaction is started by adding the substrate, dihydrofolate (DHF).[2]
-
Activity Measurement: The enzymatic reaction consumes NADPH, converting it to NADP+. This is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.[8]
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value, representing the concentration of inhibitor required to reduce DHFR activity by 50%, is determined by fitting the data to a dose-response curve.[2]
B. Cell Viability and Growth Inhibition Assay
This assay determines the cytotoxic or cytostatic effect of the compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with a range of concentrations of the novel inhibitor for a specified period (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using reagents like resazurin or MTT. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The results are normalized to untreated controls, and the GI50 value is calculated.
C. Folinic Acid Rescue Assay
This crucial experiment helps confirm that the compound's anti-proliferative effect is specifically due to the inhibition of the folate pathway.
-
Co-treatment: Cancer cells are treated with the test compound in the presence or absence of folinic acid (leucovorin).[8] Folinic acid is a downstream metabolite that can be converted to THF, bypassing the metabolic block created by the DHFR inhibitor.[2]
-
Viability Assessment: After the treatment period, cell viability is assessed as described above.
-
Interpretation: If the addition of folinic acid reverses the cytotoxic effects of the compound, it provides strong evidence that the compound's primary mechanism of action is through DHFR inhibition.[8]
Experimental and Validation Workflow
A logical workflow is essential to rigorously validate a novel compound as a bona fide DHFR inhibitor.
Caption: Logical workflow for validating a novel DHFR inhibitor.
Future Directions and Novel Strategies
The development of new DHFR inhibitors is moving beyond simple competitive inhibitors. Several innovative strategies are being explored:
-
Dual-Target Inhibitors: Some new compounds are designed to inhibit both DHFR and other key enzymes in cancer proliferation, such as thymidylate synthase (TS) or thioredoxin reductase (TrxR).[3][4] This multi-targeted approach could potentially lead to synergistic anti-cancer effects and overcome resistance.
-
Overcoming Resistance: Research is focused on developing compounds that are effective against methotrexate-resistant cell lines. This may involve designing molecules that use different cellular uptake mechanisms or are less susceptible to efflux pumps.
-
Targeting Tumor Immunity: Recent studies suggest a link between DHFR inhibition and the modulation of the anti-tumor immune response. Pharmacological inhibition of DHFR has been shown to downregulate the expression of CD24, an anti-phagocytic "don't eat me" signal on cancer cells, potentially making them more susceptible to immune attack. This opens the possibility of combining DHFR inhibitors with immunotherapies.
Conclusion
DHFR remains a highly relevant and clinically validated target in oncology. While classic drugs have been effective, the drive to overcome their limitations continues to fuel the discovery of novel inhibitors. Modern research integrates computational modeling, enzymatic and cellular assays, and innovative strategies to develop next-generation DHFR-targeting therapies. The exploration of compounds with dual-targeting capabilities and the potential to modulate the tumor microenvironment highlights the dynamic and promising future of DHFR inhibitor research in the fight against cancer.
References
- 1. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]
- 2. benchchem.com [benchchem.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 7. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dhfr-IN-12 in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the experimental use of Dhfr-IN-12, a putative Dihydrofolate Reductase (DHFR) inhibitor, in a cell culture setting. Due to the limited publicly available data on a specific compound designated "this compound," this guide presents a generalized protocol based on the well-established mechanism of action of DHFR inhibitors. Researchers should adapt these protocols based on the specific physicochemical properties and biological activities of their particular compound. The following sections detail the underlying principles of DHFR inhibition, suggested experimental workflows, and methodologies for key cellular assays.
Introduction to DHFR Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1][2] This mechanism makes DHFR an attractive target for antimicrobial and anticancer therapies.
Signaling Pathway of DHFR Inhibition
The inhibition of DHFR by a small molecule inhibitor like this compound is expected to trigger a cascade of intracellular events.
Caption: DHFR Inhibition Signaling Pathway.
Experimental Protocols
The following are generalized protocols for evaluating the cellular effects of a novel DHFR inhibitor. It is imperative to include appropriate positive and negative controls in all experiments. For instance, methotrexate is a well-characterized DHFR inhibitor that can serve as a positive control.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cell lines for your study. For antibacterial assessment, bacterial strains such as E. coli or S. aureus are suitable. For anticancer evaluation, a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).
Experimental Workflow for Cellular Assays
Caption: General Experimental Workflow.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| E. coli | 15.2 ± 1.8 | 10.5 ± 1.2 |
| S. aureus | 25.6 ± 2.5 | 18.9 ± 2.1 |
| MCF-7 | 5.8 ± 0.7 | 3.1 ± 0.4 |
| A549 | 8.2 ± 1.1 | 5.5 ± 0.9 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (at IC₅₀ concentration for 48h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.2 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| This compound | 45.2 ± 2.8 | 40.5 ± 2.5 | 14.3 ± 1.7 |
Table 3: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (at IC₅₀ concentration for 48h)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.1 ± 2.5 | 4.2 ± 0.8 | 3.7 ± 0.6 |
| This compound | 60.5 ± 4.1 | 25.3 ± 2.2 | 14.2 ± 1.9 |
Conclusion
The protocols outlined in this document provide a robust starting point for the in vitro characterization of novel DHFR inhibitors like this compound. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is essential for the evaluation of new therapeutic candidates. Researchers are strongly encouraged to consult the primary literature for any specific details that may become available for this compound to refine these general protocols.
References
Application Notes and Protocols for Dhfr-IN-12 in DHFR Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key player in cell proliferation and growth.[1][2] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, which has established it as a significant therapeutic target in cancer and infectious diseases.[3][4]
Dhfr-IN-12 is a potent inhibitor of DHFR with additional activity against other kinases. Understanding its inhibitory profile is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in a DHFR inhibition assay, methods for data analysis, and an overview of the relevant biological pathways.
Mechanism of Action
This compound exerts its primary effect by inhibiting the enzymatic activity of DHFR. The standard method for assessing DHFR activity and its inhibition is a spectrophotometric assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.[5][6] The rate of this decrease is proportional to the DHFR activity. When an inhibitor like this compound is present, it binds to the enzyme, reducing its catalytic efficiency and slowing the rate of NADPH consumption.
Quantitative Data Summary
The inhibitory potency of this compound and other common DHFR inhibitors is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Inhibitor | Target | IC50 | Ki | Organism |
| This compound | DHFR | 123 nM | ~61.5 nM (estimated) * | Not Specified |
| EGFR | 246 nM | - | Not Specified | |
| HER2 | 357 nM | - | Not Specified | |
| Methotrexate | DHFR | - | 3.4 pM | Human |
| Trimethoprim | DHFR | - | 3.9 nM | S. pneumoniae (mutant) |
| Trimethoprim | DHFR | - | 147 nM | S. pneumoniae (wild type) |
| Methotrexate | DHFR | - | 0.71 nM | S. aureus (DfrB) |
| Iclaprim | DHFR | - | 1.8 nM | S. aureus (DfrB) |
*The Ki value for this compound is estimated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)), assuming a competitive mode of inhibition and a substrate (DHF) concentration equal to its Michaelis-Menten constant (Km). The exact experimental Ki and mode of inhibition for this compound are not publicly available.
Signaling Pathways and Experimental Workflow
DHFR Metabolic Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway, leading to the synthesis of essential precursors for DNA replication.
Caption: The DHFR metabolic pathway and the point of inhibition by this compound.
Downstream Effects of DHFR Inhibition
Inhibition of DHFR can lead to the downregulation of several key signaling pathways involved in cell growth and proliferation, such as the MAPK, NF-κB, and PI3K/AKT pathways.[7]
Caption: Downstream signaling consequences of DHFR inhibition.
Experimental Workflow for DHFR Inhibition Assay
The following diagram outlines the typical workflow for screening and characterizing DHFR inhibitors.
Caption: Workflow for a DHFR inhibition screening assay.
Experimental Protocols
Materials and Reagents
-
Human recombinant DHFR enzyme
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate reader with kinetic measurement capabilities at 340 nm
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in deionized water and adjust the pH to 7.5.
-
DHFR Enzyme: Reconstitute or dilute the DHFR enzyme in Assay Buffer to the desired stock concentration. Keep on ice.
-
NADPH Solution: Prepare a stock solution of NADPH in Assay Buffer. The final concentration in the assay is typically 100-200 µM. Protect from light and keep on ice.
-
DHF Solution: Prepare a stock solution of DHF in Assay Buffer. The final concentration in the assay is typically around the Km of the enzyme for DHF (e.g., 10-50 µM). Prepare fresh daily.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.[8]
DHFR Inhibition Assay Protocol
This protocol is for a 200 µL final reaction volume in a 96-well plate format.
-
Assay Plate Setup:
-
Blank wells: 200 µL of Assay Buffer.
-
No-inhibitor control wells: Add Assay Buffer, DHFR enzyme, and DMSO (at the same final concentration as in the inhibitor wells).
-
Inhibitor wells: Add Assay Buffer, DHFR enzyme, and the desired concentration of this compound.
-
No-enzyme control wells: Add Assay Buffer and substrates (NADPH and DHF) but no enzyme.
-
-
Reaction Mixture Preparation (per well):
-
Add 100 µL of Assay Buffer.
-
Add 2 µL of the appropriate this compound dilution or DMSO for controls.
-
Add 20 µL of the DHFR enzyme solution.
-
Mix gently and pre-incubate for 10-15 minutes at room temperature.[5]
-
-
Initiate the Reaction:
-
Prepare a substrate mix containing NADPH and DHF in Assay Buffer.
-
Add 78 µL of the substrate mix to each well to start the reaction. The final volume should be 200 µL.
-
-
Data Acquisition:
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of inhibitor well - Rate of no-enzyme control) / (Rate of no-inhibitor control - Rate of no-enzyme control)] * 100
-
-
Determine the IC50 Value:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
-
Determine the Ki Value (optional):
-
If the mode of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the concentration of the substrate (DHF) and Km is the Michaelis-Menten constant of DHFR for DHF. The Km value should be determined experimentally under the same assay conditions.[9]
-
-
Conclusion
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in DHFR inhibition assays. The provided protocols and data analysis methods will enable the accurate determination of its inhibitory potency and contribute to a deeper understanding of its mechanism of action. The visualization of the relevant biological pathways offers a broader context for the significance of DHFR inhibition in cellular processes.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dhfr-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Dhfr-IN-12 stock solutions, a critical step for researchers in various fields, including microbiology and oncology. This compound is an inhibitor of Dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acid precursors.[1][2] Proper preparation and handling of this compound are crucial for obtaining accurate and reproducible experimental results.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C28H25N5O3 | |
| Molecular Weight | 479.53 g/mol | |
| Solubility | 10 mM in DMSO | |
| Target | Dihydrofolate reductase (DHFR) | |
| Research Area | Infection |
Storage and Handling
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for one month, protected from light.[3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.47953 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be used to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[3]
General Protocol for Use in Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound. The final concentration of the compound will depend on the specific cell line and experimental design. It is crucial to perform a dose-response curve to determine the optimal working concentration.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO should be kept consistent across all treatments, including the vehicle control, and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the cells for the desired treatment period.
-
Following incubation, proceed with the specific downstream assay (e.g., cell viability assay, western blotting, or gene expression analysis).
Signaling Pathway and Experimental Workflow
DHFR Signaling Pathway
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[4] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][5] By inhibiting DHFR, this compound blocks the production of THF, leading to a depletion of nucleotides, which in turn inhibits DNA synthesis and cell proliferation.[5][6] This mechanism is particularly effective against rapidly dividing cells, such as bacteria and cancer cells.[5]
Experimental Workflow: From Stock Solution to Cell-Based Assay
The following diagram illustrates the general workflow for preparing a this compound stock solution and using it in a typical cell-based experiment.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of DHFR Inhibitors
Note: A specific inhibitor designated "Dhfr-IN-12" was not identified in the available literature. The following application notes and protocols are provided for the high-throughput screening of Dihydrofolate Reductase (DHFR) inhibitors in general.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[3][4] The inhibition of DHFR leads to a depletion of intracellular THF, thereby disrupting DNA synthesis and causing cell death.[3][4][5] This makes DHFR a significant therapeutic target for various diseases, including cancer, as well as bacterial and parasitic infections.[1][5][6][7] High-throughput screening (HTS) assays are instrumental in identifying novel DHFR inhibitors from large compound libraries.[8][9] These assays are typically designed to be rapid, sensitive, and reliable for screening purposes.[5]
Signaling Pathway and Mechanism of Action
DHFR plays a central role in the folate metabolic pathway. It reduces DHF, which is produced during the synthesis of thymidylate, back to THF. This regeneration is critical for maintaining the cellular pool of THF cofactors required for nucleotide biosynthesis. DHFR inhibitors act by binding to the active site of the enzyme, preventing the binding of DHF and thereby blocking the entire downstream pathway that relies on THF.[3][10]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for known DHFR inhibitors, which can be generated from HTS assays. This serves as an example for presenting screening results.
| Inhibitor | IC50 (µM) | Assay Type | Enzyme Source |
| Methotrexate | 0.002 - 0.01 | Colorimetric | Human, Bacterial |
| Trimethoprim | 0.005 - 0.1 | Fluorescence | Bacterial |
| Pemetrexed | 0.001 - 0.007 | Colorimetric | Human |
| Compound X | 1.5 | Fluorescence | M. tuberculosis |
| Compound Y | 10.2 | Colorimetric | Human |
Experimental Protocols
High-Throughput Screening for DHFR Inhibitors using a Colorimetric Assay
This protocol is adapted for a 96-well plate format and is suitable for HTS. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by DHFR.[5][8] Potential inhibitors will prevent this decrease.
Materials:
-
DHFR enzyme (recombinant human or other species)
-
DHFR Assay Buffer
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Methotrexate (MTX), as a positive control inhibitor[5]
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear flat-bottom plates[5]
-
Multi-well spectrophotometer (ELISA reader) capable of kinetic reads at 340 nm[5]
Reagent Preparation:
-
DHFR Assay Buffer: Prepare according to manufacturer's instructions or use a standard buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Warm to room temperature before use.
-
DHFR Enzyme Solution: Dilute the DHFR enzyme stock solution in cold DHFR Assay Buffer to the desired concentration. Keep on ice. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-20 minutes.
-
NADPH Solution: Reconstitute lyophilized NADPH in DHFR Assay Buffer to create a stock solution. Further dilute in assay buffer to the final working concentration (e.g., 200 µM). Protect from light and keep on ice.
-
DHF Substrate Solution: Prepare a stock solution of DHF in DHFR Assay Buffer. Due to its light sensitivity, protect the solution from light.[5] Prepare fresh dilutions on the day of the experiment.
-
Test Compounds and Controls:
-
Test Compounds: Prepare a series of dilutions of the test compounds in DHFR Assay Buffer. Ensure the final solvent concentration is low (e.g., <1%) to avoid affecting enzyme activity.
-
Positive Control (Inhibitor Control): Prepare a solution of Methotrexate in DHFR Assay Buffer at a concentration known to cause significant inhibition.
-
Negative Control (Enzyme Control): Wells containing all reaction components except the inhibitor, with an equivalent volume of the solvent used for the test compounds.
-
Background Control: Wells containing all reaction components except the DHFR enzyme.
-
Assay Procedure:
-
Add 2 µL of the test compounds, positive control, or solvent to the appropriate wells of a 96-well plate.
-
Add 98 µL of the diluted DHFR enzyme solution to each well, except for the Background Control wells. For the Background Control, add 98 µL of DHFR Assay Buffer.
-
Add 40 µL of the diluted NADPH solution to all wells.
-
Mix gently and incubate the plate at room temperature for 10-15 minutes, protected from light.[5]
-
To initiate the reaction, add 60 µL of the diluted DHF substrate solution to all wells. The total reaction volume should be 200 µL.
-
Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.[8]
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) for each well by determining the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Conclusion
The provided protocols and information offer a framework for conducting high-throughput screening campaigns to identify and characterize novel inhibitors of Dihydrofolate Reductase. These assays are adaptable to various formats, including colorimetric and fluorescence-based readouts, and can be applied to DHFR from different species to assess inhibitor selectivity. Careful optimization of assay conditions is crucial for generating robust and reproducible data, which is essential for the successful discovery of new therapeutic agents targeting the folate pathway.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dhfr-IN-12, a Novel Dihydrofolate Reductase (DHFR) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dhfr-IN-12 is a potent and selective inhibitor of Dihydrofolate Reductase (DHFR), a key enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. These application notes provide a summary of the anti-proliferative activity of representative DHFR inhibitors in various cancer cell lines and detailed protocols for evaluating the efficacy of this compound.
Cell Lines Sensitive to DHFR Inhibition
A panel of human cancer cell lines has been tested to determine their sensitivity to DHFR inhibitors. The half-maximal inhibitory concentration (IC50) values for the well-characterized DHFR inhibitors Methotrexate and Pemetrexed, along with the novel inhibitor Pralatrexate, are summarized in the tables below. These values can serve as a reference for evaluating the relative potency of this compound.
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | ~0.1 - 10 |
| MCF-7 | Breast Cancer | ~1.2 - 27.09 |
| HCT116 | Colorectal Carcinoma | ~0.15 - 0.37 |
| HL-60 | Acute Promyelocytic Leukemia | ~0.025 |
Table 2: IC50 Values of Pemetrexed in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | ~0.00186 - 2 |
| MCF-7 | Breast Cancer | ~5.5 |
| HCT116 | Colorectal Carcinoma | Data not consistently available |
| HL-60 | Acute Promyelocytic Leukemia | Data not consistently available |
Table 3: IC50 Values of Pralatrexate in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 65.1[1] |
| MCF-7 | Breast Cancer | >9000 |
| HCT116 | Colorectal Carcinoma | >9000 |
| T-cell Lymphoma Lines | T-cell Lymphoma | ~1 - 250 |
Signaling Pathway
DHFR inhibitors exert their cytotoxic effects by disrupting the folate metabolic pathway, which is crucial for nucleotide biosynthesis.
Figure 1. DHFR inhibition disrupts DNA synthesis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Figure 2. Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116, HL-60)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DHFR Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on DHFR enzyme activity.
Protocol:
-
Prepare a reaction mixture containing DHFR assay buffer, NADPH, and purified human DHFR enzyme.
-
Add serial dilutions of this compound or a known inhibitor (e.g., Methotrexate) to the reaction mixture.
-
Initiate the reaction by adding the substrate, dihydrofolate (DHF).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value of this compound for DHFR enzyme inhibition.
Cell Cycle Analysis
This protocol analyzes the effect of this compound on cell cycle progression.
Figure 3. Workflow for cell cycle analysis.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Disclaimer
The provided protocols are for guidance only. Researchers should optimize the experimental conditions for their specific cell lines and reagents. This compound is intended for research use only and is not for human or veterinary use.
References
Application Notes and Protocols for Preclinical Administration of Novel Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[1] Methotrexate, a well-known DHFR inhibitor, has been a cornerstone of cancer chemotherapy for decades.[2] However, the emergence of drug resistance and associated toxicities necessitate the development of novel DHFR inhibitors with improved efficacy and safety profiles.
This document provides detailed application notes and protocols for the preclinical evaluation of a representative novel DHFR inhibitor, herein referred to as DHFR-IN-12 , based on data from various preclinical studies of recently developed DHFR inhibitors.
Mechanism of Action
DHFR inhibitors act as competitive antagonists of dihydrofolate at the active site of the DHFR enzyme. By blocking the reduction of DHF to THF, these inhibitors lead to a depletion of the intracellular pool of THF. This, in turn, inhibits the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell division, ultimately leading to cell cycle arrest and apoptosis.[2]
Quantitative Data Summary
The following tables summarize the in vitro and preclinical in vivo data for representative novel DHFR inhibitors.
Table 1: In Vitro Activity of Novel DHFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Compound 4 | Bovine Liver DHFR | 4 | - | - | [2] |
| Compound 10 | Human DHFR | - | - | - | [2] |
| Compound 17 | Human DHFR | 3100 | MCF-7, SK-n-SK | <10 | [2] |
| Compound 28 | Human DHFR | - | A549, NCI-H1299, HL60 | 0.73, 1.72, 8.92 | [2] |
| CTh7 | Human DHFR | 150 | - | 8.53 | [3][4] |
Table 2: Preclinical Pharmacokinetic and Efficacy Data (Representative)
| Compound ID | Animal Model | Dosing Route & Schedule | Key Pharmacokinetic Parameters | Efficacy Outcome | Reference |
| Compounds 4f and 6a | S. aureus-infected mice | Not Specified | Not Specified | Significant reduction in abscess volume and area | [5] |
| Generic DHFR Inhibitor | Nude mice with tumor xenografts | Intraperitoneal (i.p.), once daily | T½, Cmax, AUC (To be determined) | Tumor growth inhibition | General Protocol |
Experimental Protocols
In Vitro DHFR Inhibition Assay (Colorimetric)
This protocol is designed for the screening of DHFR inhibitors by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
96-well clear, flat-bottom plates
-
Spectrophotometer (plate reader)
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Test inhibitor (this compound)
-
Positive control (e.g., Methotrexate)
-
DMSO (or other suitable solvent)
Procedure:
-
Reagent Preparation:
-
Prepare DHFR Assay Buffer and warm to room temperature.
-
Reconstitute NADPH in DHFR Assay Buffer to create a stock solution. Keep on ice.
-
Dilute the DHFR enzyme in cold DHFR Assay Buffer. Keep on ice.
-
Prepare a stock solution of the DHF substrate.
-
-
Assay Setup:
-
Add 2 µL of the test inhibitor (at various concentrations), positive control, or solvent control (DMSO) to the designated wells of the 96-well plate.
-
Prepare an enzyme-NADPH mixture in the DHFR Assay Buffer.
-
Add 98 µL of the enzyme-NADPH mixture to each well.
-
Include a background control with 100 µL of DHFR Assay Buffer without the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the DHF substrate solution to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, taking readings every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) for each well.
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the solvent control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of a DHFR inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test inhibitor at various concentrations.
-
Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DHFR inhibitor in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cells (e.g., A549)
-
Matrigel (optional)
-
Test inhibitor (this compound)
-
Vehicle control (e.g., saline, PBS with 5% DMSO)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the formulation of the test inhibitor and the vehicle control.
-
Administer the test inhibitor via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule (e.g., once daily for 21 days).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same time as tumor measurements to monitor toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effect.
-
Visualizations
Caption: this compound inhibits the conversion of DHF to THF, blocking DNA synthesis.
Caption: Preclinical evaluation workflow for novel DHFR inhibitors.
Caption: Mechanism of action cascade for this compound.
References
- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the IC50 of Dhfr-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Dhfr-IN-12, a potent inhibitor of Dihydrofolate reductase (DHFR). The provided methodology is based on a well-established in vitro enzyme inhibition assay.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cellular proliferation.[2][4][5] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and bacterial infections.[4][6] this compound is a novel investigational compound designed to inhibit DHFR activity. Determining its IC50 value is a critical step in characterizing its potency and potential as a therapeutic agent.
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This value is a key parameter in drug discovery for comparing the potency of different inhibitors.
Principle of the Assay
The IC50 of this compound is determined using a spectrophotometric enzyme inhibition assay.[7] The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHFR reduces its substrate, dihydrofolate (DHF), to tetrahydrofolate (THF).[8][9] In the presence of an inhibitor like this compound, the rate of this reaction decreases. By measuring the reaction rate at various concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the DHFR inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant Human Dihydrofolate Reductase (DHFR)
-
Substrate: Dihydrofolic acid (DHF)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Inhibitor: this compound (to be dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control Inhibitor: Methotrexate (a known potent DHFR inhibitor)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT.
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Pipettes and tips
-
Reagent reservoirs
-
Incubator
-
Experimental Workflow Diagram
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant DHFR enzyme in Assay Buffer to a stock concentration. Aliquot and store at -80°C.
-
Prepare a stock solution of DHF in a small amount of 1N NaOH and then dilute with Assay Buffer. Store in the dark at -20°C.
-
Prepare a stock solution of NADPH in Assay Buffer. Store in the dark at -20°C.
-
Prepare a stock solution of this compound in 100% DMSO.
-
-
Serial Dilution of this compound:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Also, prepare serial dilutions of the positive control inhibitor, Methotrexate.
-
-
Assay Procedure (96-well plate format):
-
Add Assay Buffer to each well.
-
Add the serially diluted this compound or Methotrexate to the respective wells. Include wells with only the solvent (DMSO) as a vehicle control (representing 100% enzyme activity) and wells with a high concentration of Methotrexate as a positive control for maximal inhibition. Also, include wells without the enzyme as a background control.
-
Add the diluted DHFR enzyme solution to all wells except the background control wells.
-
Mix gently and pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately start measuring the decrease in absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [ (Rate of Vehicle Control - Rate of Inhibitor) / Rate of Vehicle Control ] * 100
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine IC50: The IC50 value is determined by fitting the dose-response curve to a suitable nonlinear regression model (e.g., sigmoidal dose-response with variable slope). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.
Data Presentation
The quantitative data from the DHFR inhibition assay should be summarized in a clear and structured table for easy comparison.
| Inhibitor Concentration (nM) | Absorbance Change/min (mOD/min) | % Inhibition |
| 0 (Vehicle Control) | 50.0 | 0 |
| 1 | 45.2 | 9.6 |
| 10 | 35.1 | 29.8 |
| 50 | 24.9 | 50.2 |
| 100 | 15.3 | 69.4 |
| 500 | 5.1 | 89.8 |
| 1000 | 2.5 | 95.0 |
| Calculated IC50 (nM) | \multicolumn{2}{c | }{50.0 } |
Table 1. Example data for the determination of the IC50 of this compound. The data presented here is for illustrative purposes only.
DHFR Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its impact on nucleotide synthesis.
Conclusion
This application note provides a comprehensive protocol for the accurate and reproducible determination of the IC50 value of this compound against DHFR. Following this detailed methodology will enable researchers to effectively characterize the potency of this and other DHFR inhibitors, which is a fundamental step in the drug discovery and development process.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. scispace.com [scispace.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Western Blot Analysis of DHFR Expression Following Dhfr-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and amino acids, and therefore, for DNA replication and cell proliferation.[1][2][3][4][5] Due to its vital role, DHFR is a significant target for therapeutic intervention, particularly in cancer and infectious diseases.[1][2][4] DHFR inhibitors block this pathway, leading to a depletion of essential precursors for DNA synthesis and subsequent cell cycle arrest and apoptosis.[2][4]
Dhfr-IN-12 is a known inhibitor of DHFR. This document provides a detailed protocol for the treatment of cells with this compound and the subsequent analysis of DHFR protein expression levels by Western blot. This protocol is intended to guide researchers in assessing the cellular response to DHFR inhibition by this compound.
Signaling Pathway of DHFR Inhibition
DHFR inhibitors, such as this compound, act by binding to the active site of the DHFR enzyme. This competitive inhibition prevents the conversion of dihydrofolate (DHF) into tetrahydrofolate (THF). The resulting depletion of THF disrupts the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. This ultimately leads to the inhibition of DNA synthesis and cell proliferation.
DHFR Inhibition Pathway
Experimental Protocols
Cell Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound to assess its impact on DHFR expression.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Adherent or suspension cells
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C or as recommended by the supplier.
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
The optimal concentration and treatment duration for this compound should be determined empirically for each cell line. A starting point for concentration can be a range from 1 to 20 µM.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Include a vehicle control by treating a set of cells with the same volume of DMSO-containing medium without the inhibitor.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Wash the cells with ice-cold PBS, then add lysis buffer directly to the plate.
-
Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and then resuspend in lysis buffer.
-
Western Blot Protocol for DHFR Expression
This protocol details the steps for detecting DHFR protein levels in cell lysates by Western blotting.
Materials:
-
RIPA or similar lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DHFR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Lyse the harvested cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Include a protein ladder to determine the molecular weight of the bands.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against DHFR, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a housekeeping protein like GAPDH or β-actin.
-
Data Presentation
The following table provides recommended starting concentrations and dilutions for the Western blot protocol. Note that these are suggestions and may require optimization for your specific experimental conditions.
| Reagent/Parameter | Recommended Value/Range | Notes |
| Cell Treatment | ||
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C. |
| This compound Working Concentration | 1 - 20 µM | Optimal concentration should be determined by dose-response experiments. |
| Treatment Duration | 24 - 72 hours | Time-course experiments are recommended to determine the optimal time point. |
| Western Blot | ||
| Protein Loading per Lane | 20 - 40 µg | Ensure equal loading across all lanes. |
| Primary Antibody (DHFR) Dilution | 1:500 - 1:2000 | Dilution should be optimized based on the antibody datasheet and experimental results. |
| Primary Antibody (Loading Control) | As per manufacturer's recommendation | e.g., GAPDH, β-actin, α-tubulin. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | HRP-conjugated. |
Experimental Workflow
The following diagram illustrates the overall experimental workflow from cell culture to Western blot analysis.
Western Blot Workflow
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Flow Cytometry Analysis of Dihydrofolate Reductase (DHFR) Inhibition
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it a key target for therapeutic intervention in cancer and other proliferative diseases.[1]
Flow cytometry is a powerful technique for elucidating the cellular effects of DHFR inhibitors. It enables the high-throughput, quantitative analysis of cell cycle distribution and the induction of apoptosis in a cell population. This document provides detailed protocols for these analyses.
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors competitively bind to the active site of the DHFR enzyme, preventing the conversion of DHF to THF. The resulting depletion of THF pools inhibits the synthesis of thymidylate and purines, which are essential for DNA replication and repair. This leads to an arrest of the cell cycle, typically at the S-phase, and can trigger programmed cell death (apoptosis).[2][3]
One of the key signaling pathways activated by DHFR inhibition-induced cellular stress is the p53-dependent pathway. The tumor suppressor protein p53 can be activated, leading to the transcription of downstream targets such as the cyclin-dependent kinase inhibitor p21, which further enforces cell cycle arrest.[4][5][6] Prolonged cell cycle arrest and DNA damage can then initiate the apoptotic cascade.
Quantitative Data
The following tables summarize the inhibitory concentrations and cell cycle effects of Methotrexate in various cancer cell lines.
Table 1: IC50 Values of Methotrexate in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| Daoy | Medulloblastoma | 0.095 | 6 days |
| Saos-2 | Osteosarcoma | 0.035 | 6 days |
| HCT-116 | Colorectal Cancer | 0.37 | 24 hours |
| HCT-116 | Colorectal Cancer | 0.15 | 48 hours |
| A-549 | Lung Carcinoma | 0.10 | 48 hours |
| MCF-7 | Breast Cancer | 114.31 | Not Specified |
| AGS | Gastric Cancer | 0.006 | Not Specified |
Data compiled from multiple sources.[7][8]
Table 2: Effect of Methotrexate on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | ~51% | ~29% | ~20% |
| 10 µM Methotrexate (24h) | ~92% | ~5% | ~3% |
Data adapted from a study on A549 lung adenocarcinoma cells.[9]
Experimental Protocols
-
Culture the desired cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of the DHFR inhibitor (e.g., Methotrexate) in a suitable solvent (e.g., DMSO or sterile water).
-
Treat the cells with a range of concentrations of the DHFR inhibitor. Include a vehicle-only control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
This protocol is for the analysis of DNA content to determine the cell cycle phase distribution.
-
Harvest Cells:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Collect the cells and centrifuge.
-
-
Fixation:
-
Wash the cell pellet with cold PBS and centrifuge.
-
Resuspend the pellet in 1 ml of cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µl of propidium iodide (PI) staining solution (e.g., 50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2 or equivalent).
-
Gate on the single-cell population to exclude doublets.
-
Acquire at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest Cells:
-
Collect both the culture supernatant (containing floating cells) and the adherent cells (if applicable).
-
Centrifuge the cells and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µl of 1X Annexin V Binding Buffer.
-
Add 5 µl of FITC-conjugated Annexin V.
-
Add 5 µl of Propidium Iodide (PI) solution (e.g., 50 µg/ml).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Use a logarithmic scale for both the FITC (Annexin V) and PI fluorescence channels.
-
Acquire at least 10,000 events per sample.
-
Analyze the dot plot to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Interpretation and Troubleshooting
-
Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., S-phase or G1/G2) following treatment with a DHFR inhibitor is indicative of cell cycle arrest.
-
Apoptosis Analysis: An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
-
Troubleshooting:
-
High background in apoptosis assay: Ensure cells are handled gently to minimize mechanical damage. Analyze cells promptly after staining.
-
Poor resolution in cell cycle histograms: Ensure proper fixation and disaggregation of cells to avoid clumps.
-
No effect observed: The inhibitor may not be potent in the chosen cell line, the concentration may be too low, or the incubation time may be too short.
-
Conclusion
Flow cytometry is an indispensable tool for characterizing the cellular effects of DHFR inhibitors. The protocols provided herein for cell cycle and apoptosis analysis offer a robust framework for screening and mechanistic studies of novel therapeutic compounds targeting DHFR. The expected outcomes, such as cell cycle arrest and induction of apoptosis, can be quantitatively assessed to determine the potency and efficacy of these inhibitors.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Methotrexate induces apoptosis through p53/p21-dependent pathway and increases E-cadherin expression through downregulation of HDAC/EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methotrexate-induces-apoptosis-through-p53-p21-dependent-pathway-and-increases-e-cadherin-expression-through-downregulation-of-hdac-ezh2 - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dhfr-IN-12 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing the dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-12, solubility issues can present a significant experimental hurdle. This technical support center provides a comprehensive guide to understanding and overcoming these challenges, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For most in vitro experiments, preparing a concentrated stock solution in high-purity DMSO is the recommended first step.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer/cell culture medium. Why is this happening?
A: This is a common issue known as precipitation upon dilution. This compound, like many small molecule inhibitors, is hydrophobic. While it dissolves readily in an organic solvent like DMSO, its solubility in aqueous solutions is significantly lower. When the DMSO stock is added to an aqueous environment, the compound can crash out of solution, forming a precipitate.
Q3: How can I prevent my this compound from precipitating during experimental setup?
A: Several strategies can be employed to prevent precipitation. These include:
-
Serial Dilution in DMSO: Before adding to your aqueous buffer, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final desired concentration. This minimizes the localized high concentration of the compound when it first contacts the aqueous solution.
-
Pre-warming Solutions: Gently warming your aqueous buffer or cell culture medium to 37°C before adding the inhibitor can sometimes help maintain solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the DMSO stock to the aqueous solution to aid in its dispersion.
-
Lowering the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment (ideally ≤0.5%) to minimize solvent-induced artifacts and potential toxicity.
Q4: Are there alternative solvents or formulations I can use for this compound?
A: While DMSO is the most common primary solvent, for specific applications, especially in vivo studies, alternative formulations may be necessary. Based on strategies for other poorly soluble DHFR inhibitors like trimethoprim, a co-solvent system could be explored. A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for other hydrophobic compounds and may be adaptable for this compound in animal studies. However, the suitability of such a formulation for your specific experimental setup should be validated.
Troubleshooting Guide
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.
Issue 1: this compound powder will not dissolve in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of DMSO to achieve a concentration at or below 10 mM.
-
Vortex the solution vigorously.
-
If the compound still does not dissolve, gentle warming of the solution in a 37-50°C water bath for 5-10 minutes can aid dissolution.
-
Sonication in a water bath for a few minutes can also be effective in breaking up any aggregates and promoting dissolution.
-
Issue 2: Precipitate forms in the DMSO stock solution upon storage.
-
Possible Cause: The stock solution was not fully dissolved initially, or precipitation occurred during freeze-thaw cycles.
-
Troubleshooting Steps:
-
Before each use, visually inspect the stock solution for any precipitate.
-
If a precipitate is observed, gently warm the vial to 37°C and vortex until the solid is completely redissolved.
-
To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after initial preparation.
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to an unknown and variable final concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare your working dilutions by first making an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium without serum.
-
Add this intermediate dilution to your final culture volume containing cells and serum, ensuring rapid mixing.
-
Visually inspect the medium under a microscope for any signs of precipitation after adding the inhibitor.
-
Consider using a final DMSO concentration of 0.1% or lower if your cells are sensitive to the solvent.
-
Data Presentation
Table 1: Solubility of this compound and Structurally Related DHFR Inhibitors.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 10 mM | |
| Trimethoprim | DMSO | 122 mg/mL (~420 mM) | |
| Water | 0.4 mg/mL | [1] | |
| Methotrexate | DMSO | Soluble | |
| Water | Poorly soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, sterile DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the vial for at least 30 seconds to ensure complete dissolution. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol is a general guideline for a colorimetric DHFR inhibitor screening assay.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, 25 mM Ethanolamine, 2 mM DTT, pH 7.0)
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
This compound (or other inhibitors)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DHFR enzyme in DHFR Assay Buffer.
-
Prepare a stock solution of DHF in assay buffer (may require a small amount of NaOH for dissolution).
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in DHFR Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
DHFR Assay Buffer
-
This compound solution (or vehicle control)
-
DHFR enzyme solution
-
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add a mixture of DHF and NADPH to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each condition.
-
Determine the percent inhibition of DHFR activity by this compound compared to the vehicle control.
-
Mandatory Visualizations
Caption: The Folate Metabolism Pathway and the inhibitory action of this compound on DHFR.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing Dhfr-IN-12 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Dhfr-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 5c in some literature, is an inhibitor of the enzyme Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell death, which underlies its therapeutic effects. This mechanism makes it a subject of investigation for its antibacterial properties.
Q2: What are the primary applications of this compound?
This compound has been primarily investigated for its antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. As a DHFR inhibitor, it belongs to a class of compounds that have broad therapeutic applications, including anticancer and antimicrobial agents.
Q3: What is a typical effective concentration for this compound in in vitro experiments?
The effective concentration of this compound can vary significantly depending on the bacterial strain being tested. For example, in one study, the Minimum Inhibitory Concentration (MIC) of this compound (compound 5c) was 521 μM against MRSA and 2085 μM against P. aeruginosa. The half-maximal inhibitory concentration (IC50) for DHFR enzyme inhibition was found to be 4.00 ± 0.18 μM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. For in vitro assays, ensure that the final concentration of the solvent in the culture medium is low (typically less than 0.1%) to avoid solvent-induced toxicity.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound (compound 5c).
| Parameter | Value | Organism/Target | Reference Compound (Value) |
| Minimum Inhibitory Concentration (MIC) | 521 μM | Staphylococcus aureus (MRSA) | Levofloxacin (346 μM) |
| 2085 μM | Pseudomonas aeruginosa | Levofloxacin (1384 μM) | |
| Enzyme Inhibition (IC50) | 4.00 ± 0.18 μM | Dihydrofolate Reductase (DHFR) | Trimethoprim (5.54 ± 0.28 μM) |
Data sourced from Mansour B, et al. ACS Omega, 2023.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
This compound
-
Bacterial strains (e.g., MRSA, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a series of twofold dilutions of this compound in CAMHB in a 96-well plate. The concentration range should bracket the expected MIC.
-
Inoculum preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. Alternatively, the optical density at 600 nm can be measured using a microplate reader.
DHFR Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of the DHFR enzyme.
Materials:
-
Purified DHFR enzyme
-
This compound
-
Dihydrofolate (DHF) - substrate
-
NADPH - cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction mixture preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme.
-
Inhibitor addition: Add varying concentrations of this compound to the reaction mixture and incubate for a short period to allow for inhibitor binding.
-
Initiate reaction: Start the reaction by adding the substrate, DHF.
-
Monitor activity: Measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Data analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected MIC values | 1. Bacterial resistance: The bacterial strain may have inherent or acquired resistance to DHFR inhibitors. 2. Inoculum too high: An excessively high bacterial concentration can overcome the inhibitory effect of the compound. 3. Compound degradation: this compound may be unstable under the experimental conditions. | 1. Verify the susceptibility of your bacterial strain to other DHFR inhibitors like trimethoprim. 2. Ensure your inoculum is standardized to a 0.5 McFarland standard. 3. Prepare fresh solutions of this compound for each experiment and protect from light if it is light-sensitive. |
| Inconsistent results between experiments | 1. Variability in inoculum preparation: Inconsistent bacterial densities will lead to variable MIC values. 2. Pipetting errors: Inaccurate serial dilutions can lead to significant variations in the final concentrations. 3. Contamination: Contamination of the bacterial culture or reagents. | 1. Use a spectrophotometer to standardize the inoculum to the same optical density for every experiment. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Use aseptic techniques throughout the experimental procedure. |
| Precipitation of this compound in media | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting into the aqueous medium. 2. Decrease the final concentration of this compound being tested. 3. Check the final DMSO concentration; it should be kept to a minimum (ideally <0.1%). |
| No inhibition observed in enzyme assay | 1. Inactive enzyme: The purified DHFR enzyme may have lost its activity. 2. Incorrect assay conditions: The pH, temperature, or cofactor concentration may be suboptimal. 3. Degraded inhibitor: The this compound stock solution may have degraded. | 1. Test the enzyme activity with a known DHFR inhibitor, such as methotrexate, as a positive control. 2. Verify that the assay buffer pH is correct and that the concentrations of NADPH and DHF are at or near their Km values. 3. Prepare a fresh stock solution of this compound. |
Visualizations
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the MIC of this compound.
Technical Support Center: Characterizing Off-Target Effects of Novel DHFR Inhibitors
Disclaimer: Initial searches for a specific compound designated "Dhfr-IN-12" did not yield any publicly available information. This suggests that "this compound" may be an internal compound name, a very new molecule not yet in the literature, or a misnomer.
The following guide has been created to address the core request of understanding and troubleshooting potential off-target effects for any novel Dihydrofolate Reductase (DHFR) inhibitor. This information is for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are using a novel DHFR inhibitor and observing unexpected cellular phenotypes. What are the potential off-target effects we should consider?
When working with a novel DHFR inhibitor, unexpected phenotypes can arise from several sources beyond the intended inhibition of DHFR. Dihydrofolate reductase is a critical enzyme for the synthesis of purines, thymidylate, and certain amino acids, and its inhibition leads to cell death or growth arrest.[1][2][3] However, off-target activities are common and should be systematically investigated. Key areas to consider are:
-
Kinase Inhibition: Many small molecule inhibitors, particularly those with heterocyclic scaffolds common in DHFR inhibitors, can bind to the ATP-binding site of various protein kinases, leading to unintended modulation of signaling pathways.
-
Other Nontarget Proteins: The inhibitor could be binding to other enzymes or receptors in the cell, leading to a variety of cellular responses.
-
Metabolic Liabilities: The compound itself might be metabolized into a more active or toxic species.
-
Compound-Specific Toxicity: The chemical structure of your inhibitor might have inherent toxicity independent of its target engagement, for example, by generating reactive oxygen species (ROS) or disrupting mitochondrial function.
Q2: How can we experimentally determine the off-target profile of our novel DHFR inhibitor?
A tiered approach is recommended to characterize off-target effects:
-
Initial Kinase Panel Screening: A broad kinase panel (e.g., 468 kinases) is a cost-effective first step to identify potential kinase off-targets. This is typically performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM).
-
Dose-Response Profiling: For any "hits" from the initial screen (e.g., >50% inhibition), a dose-response curve should be generated to determine the IC50 or Ki value for each potential off-target kinase.
-
Cell-Based Target Engagement Assays: Confirm that the inhibitor engages the identified off-targets in a cellular context. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be employed.
-
Phenotypic Assays: If a specific pathway is implicated by the off-target kinase activity, use relevant cellular assays (e.g., Western blotting for downstream signaling proteins, reporter assays) to confirm that the pathway is modulated by your inhibitor at relevant concentrations.
-
Cytotoxicity Profiling in Resistant Cell Lines: Utilize cell lines that are resistant to DHFR inhibition (e.g., through overexpression of DHFR or mutations in the folate transporter) to distinguish between on-target and off-target cytotoxic effects.
Below is a generalized workflow for identifying and validating off-target effects.
Troubleshooting Guides
Problem 1: Our DHFR inhibitor is more potent in cellular assays than in biochemical assays.
This discrepancy could indicate that your inhibitor has off-target effects that contribute to its cellular activity.
-
Possible Cause 1: Off-target Synergism. The inhibitor may be hitting another target that works synergistically with DHFR inhibition to induce cell death.
-
Troubleshooting Step: Perform a kinase screen and other off-target profiling assays. If an off-target is identified, use a more selective inhibitor for that target in combination with a known DHFR inhibitor (like methotrexate) to see if you can recapitulate the synergistic effect.
-
-
Possible Cause 2: Inhibition of Folate Transport. The compound might be inhibiting the reduced folate carrier (RFC), leading to decreased intracellular folate levels, which would potentiate the effect of DHFR inhibition.
-
Possible Cause 3: Metabolic Activation. The compound could be metabolized within the cell to a more potent form.
-
Troubleshooting Step: Analyze the compound's stability in cell lysates and culture medium, and use mass spectrometry to identify potential metabolites.
-
Problem 2: We observe significant toxicity in non-proliferating cells.
Since DHFR's primary role is to support cell proliferation by providing precursors for DNA synthesis, toxicity in quiescent cells may suggest off-target effects.[4][5]
-
Possible Cause 1: Mitochondrial Toxicity. The compound may be uncoupling oxidative phosphorylation or inducing mitochondrial-mediated apoptosis.
-
Troubleshooting Step: Perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and cellular ATP levels.
-
-
Possible Cause 2: Off-target Kinase Inhibition. Inhibition of kinases essential for cell survival, even in a non-proliferating state, could be the cause.
-
Troubleshooting Step: Refer to your kinase profiling data to see if any essential survival kinases (e.g., AKT, ERK) are inhibited.
-
The diagram below illustrates a hypothetical scenario where a DHFR inhibitor also inhibits a key survival kinase (e.g., a member of the PI3K/AKT pathway).
Data Summaries (Hypothetical Data for a Novel DHFR Inhibitor)
The following tables are examples of how to present quantitative data for a novel DHFR inhibitor ("Your-Inhibitor-1") to assess its selectivity.
Table 1: Kinase Selectivity Profile
This table summarizes the inhibitory activity of "Your-Inhibitor-1" against its primary target (DHFR) and a selection of potential off-target kinases identified from a broad panel screen.
| Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Selectivity Index (Off-target IC50 / DHFR IC50) |
| DHFR (On-Target) | 15 | 50 | - |
| Kinase A | 250 | 800 | 16.7 |
| Kinase B | 1,200 | >10,000 | 80.0 |
| Kinase C | 8,500 | >10,000 | 566.7 |
| Kinase D | 350 | 1,500 | 23.3 |
A higher selectivity index indicates greater selectivity for DHFR over the off-target kinase.
Table 2: Cellular Toxicity and Selectivity
This table compares the cytotoxic effects of "Your-Inhibitor-1" in a standard cancer cell line versus a cell line engineered to be resistant to DHFR inhibition (by overexpressing DHFR).
| Cell Line | Description | Growth Inhibition GI50 (nM) |
| CancerCell-WT | Wild-Type | 75 |
| CancerCell-DHFR-OE | DHFR Overexpressing (Resistant) | 2,500 |
A large shift in GI50 between the wild-type and resistant cell lines suggests that the observed cytotoxicity is primarily driven by on-target DHFR inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general method for determining the IC50 of a compound against a specific protein kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer appropriate for the kinase of interest (typically contains Tris-HCl, MgCl2, and DTT).
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, the specific peptide substrate for the kinase, and the serially diluted test compound.
-
Enzyme Addition: Add the purified kinase enzyme to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding a solution of [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Cytotoxicity Assay (MTT/MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for an additional 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.
-
Signal Detection: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
References
- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Dhfr-IN-12
Welcome to the technical support center for Dhfr-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this novel Dihydrofolate Reductase (DHFR) inhibitor. This compound, also identified as compound 5c in recent literature, is a promising antibacterial agent. This guide provides detailed information on its mechanism of action, experimental protocols, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 5c) is a novel inhibitor of the enzyme Dihydrofolate Reductase (DHFR). DHFR is essential for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, this compound disrupts these crucial cellular processes, leading to an antibacterial effect.
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated significant in vitro activity against Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), and also shows activity against the Gram-negative bacterium Pseudomonas aeruginosa.[1][2]
Q3: How does the potency of this compound compare to other antibiotics?
A3: In in vitro studies, this compound shows potent inhibition of the DHFR enzyme, with an IC50 value of 4.00 ± 0.18 μM, which is more potent than the established DHFR inhibitor trimethoprim (IC50 = 5.54 ± 0.28 μM).[1][2] Its antibacterial activity (MIC) against MRSA is comparable to that of levofloxacin.[1][2]
Q4: Has this compound been tested in vivo?
A4: Yes, this compound has been evaluated in a rat model of MRSA-induced keratitis. The study reported a significant reduction in infection, highlighting its potential for in vivo applications.[1][3]
Q5: What are the potential off-target effects of this compound?
A5: The primary target of this compound is DHFR. While the initial studies have not reported significant off-target effects, as with any novel compound, it is crucial to perform comprehensive selectivity profiling to identify any potential secondary targets.
Troubleshooting Guide
Problem 1: Lower than expected antibacterial activity in vitro.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect the culture medium for any signs of precipitation. - Determine the solubility of this compound in your specific culture medium. - Consider using a low concentration of a biocompatible solvent like DMSO to aid solubility, ensuring the final solvent concentration is not toxic to the bacteria. |
| Bacterial Strain Resistance | - Verify the identity and susceptibility of your bacterial strain. - Test the activity of a control antibiotic with a known MIC for your strain to ensure the assay is performing as expected. - Consider that some bacterial strains may have intrinsic or acquired resistance mechanisms to DHFR inhibitors. |
| Incorrect Assay Conditions | - Ensure the incubation time, temperature, and atmospheric conditions are optimal for the growth of your bacterial strain. - Verify the accuracy of the serial dilutions of this compound. |
Problem 2: Inconsistent results in DHFR enzyme inhibition assays.
| Possible Cause | Troubleshooting Step |
| Enzyme Inactivity | - Use a fresh aliquot of the DHFR enzyme. - Include a positive control inhibitor (e.g., methotrexate or trimethoprim) to confirm enzyme activity and assay performance. |
| Substrate or Cofactor Degradation | - Prepare fresh solutions of the substrate (dihydrofolate) and cofactor (NADPH). - Protect the substrate and cofactor solutions from light and heat. |
| Buffer Composition | - Ensure the pH and ionic strength of the assay buffer are optimal for DHFR activity. |
Problem 3: Unexpected cytotoxicity in eukaryotic cell lines.
| Possible Cause | Troubleshooting Step |
| Inhibition of Host Cell DHFR | - While designed as an antibacterial, this compound may also inhibit eukaryotic DHFR to some extent. - Perform a dose-response curve to determine the cytotoxic concentration (CC50) in your cell line. - Calculate the selectivity index (CC50/MIC) to assess the therapeutic window. |
| Off-Target Effects | - Conduct further studies to identify potential off-target interactions in eukaryotic cells. |
Data Presentation
Table 1: In Vitro DHFR Inhibition
| Compound | DHFR IC50 (μM) |
| This compound (Compound 5c) | 4.00 ± 0.18 |
| Trimethoprim (Reference) | 5.54 ± 0.28 |
Data from the study "New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents".[1][2]
Table 2: In Vitro Antibacterial Activity (MIC in μM)
| Compound | S. aureus (MRSA) | P. aeruginosa |
| This compound (Compound 5c) | 521 | 2085 |
| Levofloxacin (Reference) | 346 | 1384 |
Data from the study "New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents".[1][2]
Experimental Protocols
DHFR Enzyme Inhibition Assay
-
Reagents: Purified DHFR enzyme, dihydrofolate (substrate), NADPH (cofactor), assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4), this compound, and a reference inhibitor (e.g., trimethoprim).
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.
-
Add varying concentrations of this compound or the reference inhibitor to the reaction mixture.
-
Incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the dihydrofolate substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Materials: Bacterial strains (e.g., MRSA, P. aeruginosa), appropriate culture medium (e.g., Mueller-Hinton broth), this compound, and a reference antibiotic (e.g., levofloxacin).
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Perform serial two-fold dilutions of this compound and the reference antibiotic in the culture medium in a 96-well microtiter plate.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Dhfr-IN-12 stability and storage conditions
This technical support center provides guidance on the stability and storage of Dhfr-IN-12, a dihydrofolate reductase (DHFR) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Compound 5c, is an inhibitor of dihydrofolate reductase (DHFR) with demonstrated antibacterial activity. It is utilized in research primarily within the field of infection.
Q2: What are the basic chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C28H25N5O3 | |
| Molecular Weight | 479.53 |
Q3: How should I store this compound upon receipt?
This compound is typically shipped at room temperature. For long-term storage, it is advisable to follow general guidelines for solid compounds, which often include storage at -20°C to ensure stability.
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO, and a stock solution of 10 mM can be prepared. For other DHFR inhibitors, such as DHFR-IN-3, ultrasonic treatment and the use of fresh, hygroscopic DMSO may be necessary to achieve higher concentrations.[1] While specific data for this compound is limited, it is good practice to use freshly opened DMSO to prepare stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solvent has absorbed water.- Storage temperature fluctuations. | - Use fresh, anhydrous DMSO to prepare a new stock solution.- Store stock solutions at a stable temperature, such as -80°C, in small aliquots to avoid repeated freeze-thaw cycles. For some related compounds, storage at -80°C for 6 months or -20°C for 1 month (protected from light) is recommended.[1] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Ensure the stock solution has been stored under the recommended conditions and within its expected stability period. |
| Difficulty dissolving the compound | - Insufficient solvent volume or agitation. | - Ensure the correct volume of DMSO is used to achieve the desired concentration (e.g., for 10 mM). Gentle warming or vortexing may aid dissolution. For similar compounds, sonication is sometimes used.[1] |
Experimental Protocols & Workflows
General Workflow for DHFR Inhibitor Screening
Dihydrofolate Reductase (DHFR) Pathway
The following diagram illustrates the central role of DHFR in folate metabolism, the pathway targeted by this compound.
References
Troubleshooting Dhfr-IN-12 resistance in cell lines
Welcome to the technical support center for Dhfr-IN-12, a potent and selective inhibitor of Dihydrofolate Reductase (DHFR). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to acquired resistance to this compound in cell lines. The following information is based on established mechanisms of resistance to DHFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[2][3] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death, particularly in rapidly dividing cells.[3][4]
Q2: My cells are no longer responding to this compound treatment. How can I confirm they have developed resistance?
The definitive method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay such as MTT or XTT.
Q3: What are the common underlying causes of reduced cell viability in my culture, which might be mistaken for drug resistance?
Several factors can affect cell health and mimic the appearance of drug resistance. It is crucial to rule these out before investigating specific resistance mechanisms:
-
Cell Line Contamination: Mycoplasma, bacteria, or fungi contamination can alter cellular metabolism and response to drugs. Routine testing for mycoplasma is highly recommended.
-
Cell Line Misidentification: Ensure your cell line is authentic through methods like Short Tandem Repeat (STR) profiling.
-
Suboptimal Culture Conditions: Factors such as over-confluency, nutrient depletion, incorrect pH of the media, or inconsistent incubator conditions (CO2, temperature, humidity) can impact cell health and drug sensitivity.
-
Compound Instability: Verify the integrity and activity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
Q4: What are the known molecular mechanisms of resistance to DHFR inhibitors?
Based on extensive research on antifolates like methotrexate, several mechanisms of resistance have been identified:
-
DHFR Gene Amplification: An increase in the copy number of the DHFR gene leads to overexpression of the DHFR protein, effectively titrating out the inhibitor.[5]
-
Mutations in the DHFR Gene: Point mutations in the DHFR gene can alter the inhibitor's binding site, reducing its affinity for the enzyme.[6]
-
Altered Drug Transport: Increased expression of drug efflux pumps (like ABC transporters) can actively remove this compound from the cell, while decreased expression of influx transporters can limit its uptake.
-
Bypass Pathways: Cells may activate alternative metabolic pathways to circumvent the need for DHFR activity.
Troubleshooting Guides for this compound Resistance
Issue 1: Increased IC50 Value Observed in Treated Cell Line
If you have confirmed a significant increase in the IC50 of this compound in your cell line, follow these steps to investigate the potential mechanism of resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating this compound resistance.
Step 1: Assess DHFR mRNA and Protein Expression
-
Hypothesis: The resistant cells have upregulated DHFR expression.
-
Methodology:
-
Quantitative PCR (qPCR): Measure DHFR mRNA levels in the resistant and parental cell lines.
-
Western Blot: Compare DHFR protein levels between the resistant and parental cell lines.[7]
-
-
Expected Outcome: A significant increase in both mRNA and protein levels suggests that DHFR overexpression is a likely mechanism of resistance.
Step 2: Investigate DHFR Gene Amplification
-
Hypothesis: Increased DHFR expression is due to an increased number of DHFR gene copies.
-
Methodology: Perform qPCR on genomic DNA (gDNA) to determine the relative copy number of the DHFR gene in resistant cells compared to parental cells.
-
Expected Outcome: An increase in the DHFR gene copy number in resistant cells would confirm gene amplification as the cause of overexpression.
Step 3: Sequence the DHFR Gene
-
Hypothesis: A mutation in the DHFR gene is preventing this compound from binding effectively.
-
Methodology: Isolate mRNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the entire coding region of the DHFR gene.
-
Expected Outcome: Identification of a point mutation in the resistant cell line that is not present in the parental line may explain the acquired resistance.
Issue 2: Inconsistent Results in Cell Viability Assays
Inconsistent or non-reproducible results in your cell viability assays can be frustrating. Here are some common causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and a consistent seeding technique. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| IC50 values vary significantly between experiments | Inconsistent drug incubation time. | Standardize the drug exposure time across all experiments. |
| Cells are at different growth phases. | Always seed cells from cultures that are in the logarithmic growth phase and have a similar passage number. | |
| This compound stock solution degradation. | Prepare fresh dilutions of this compound from a validated stock for each experiment. Aliquot the main stock to minimize freeze-thaw cycles. | |
| No dose-response curve observed | Suboptimal drug concentration range. | Perform a broad-range dose-response experiment to determine the effective concentration range for your cell line. |
| Incorrect assay conditions. | Optimize your cell viability assay protocol, including cell seeding density, drug incubation time, and reagent concentrations. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and suspected resistant cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,500-10,000 cells/well) in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for DHFR Protein Expression
This protocol is for comparing the relative expression of DHFR protein in parental and resistant cell lines.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DHFR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Perform densitometry analysis to quantify the relative DHFR protein levels, normalizing to the loading control.
Protocol 3: Quantitative PCR (qPCR) for DHFR mRNA Expression
This protocol is for quantifying the relative mRNA expression of the DHFR gene.
Materials:
-
Parental and resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from parental and resistant cells.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA template, and DHFR or reference gene primers.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
Analyze the data using the ΔΔCt method to determine the relative expression of DHFR in the resistant cells compared to the parental cells, normalized to the reference gene.
Signaling Pathways and Logical Relationships
Folate Metabolism Pathway and DHFR Inhibition
Caption: Mechanism of action of this compound in the folate synthesis pathway.
Potential Mechanisms of Acquired Resistance to this compound
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 3. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHFR Antibody | Cell Signaling Technology [cellsignal.com]
- 10. DHFR (E6L1H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Human Dihydrofolate reductase (DHFR) qPCR Primer Pair, HP103014 | Sino Biological [sinobiological.com]
- 13. origene.com [origene.com]
- 14. Real-Time PCR for Dihydrofolate Reductase Gene Single-Nucleotide Polymorphisms in Plasmodium vivax Isolates - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Dhfr-IN-12 cytotoxicity in normal cells
Welcome to the technical support center for Dhfr-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential cytotoxicity in normal cells. The following information is based on the established principles of dihydrofolate reductase (DHFR) inhibitors. As this compound is a novel research compound, specific data on its cytotoxicity profile in normal mammalian cells is limited in publicly available literature. Therefore, the guidance provided herein is extrapolated from experience with other DHFR inhibitors, such as methotrexate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby disrupting DNA synthesis and cell proliferation.[4] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or bacteria, which have a high demand for nucleotide synthesis.[5]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: While the primary target of DHFR inhibitors is often rapidly proliferating cells, normal cells also require DHFR for growth and maintenance.[4] Many normal cell populations, such as those in the bone marrow and gastrointestinal tract, have a high rate of turnover and are therefore susceptible to the effects of DHFR inhibition.[6] The cytotoxicity of DHFR inhibitors in normal cells is a common off-target effect that can limit their therapeutic window.[6]
Q3: What are the common signs of cytotoxicity in cell culture experiments?
A3: Common indicators of cytotoxicity in vitro include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), a reduction in metabolic activity, and an increase in markers of cell death (e.g., lactate dehydrogenase release). These can be quantitatively assessed using various cytotoxicity assays.
Q4: Can co-administration of other compounds reduce this compound cytotoxicity?
A4: Yes, a common strategy to mitigate the toxicity of DHFR inhibitors is "leucovorin rescue." Leucovorin (folinic acid) is a reduced form of folic acid that can be converted to THF without the need for DHFR.[7][8] By providing an alternative source of THF, leucovorin can help rescue normal cells from the cytotoxic effects of DHFR inhibition while still allowing the inhibitor to exert its effect on target cells.[4][9][10] The timing and dosage of leucovorin are critical for a successful rescue.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at low concentrations of this compound. | The normal cell line used is particularly sensitive to DHFR inhibition. | - Perform a dose-response curve to determine the precise IC50 value for your specific normal and target cell lines. - Consider using a less sensitive normal cell line for your experiments if possible. - Implement a leucovorin rescue protocol. |
| Inconsistent results in cytotoxicity assays. | - Variability in cell seeding density. - Inconsistent drug incubation times. - Issues with the cytotoxicity assay protocol. | - Ensure a uniform cell seeding density across all wells. - Standardize the incubation time with this compound. - Review and optimize your cytotoxicity assay protocol. Refer to the detailed protocols in the "Experimental Protocols" section. |
| This compound appears to be more toxic to normal cells than to the target cells. | - The target cells may have developed resistance to DHFR inhibitors. - The specific isoform of DHFR in the target cells is less sensitive to this compound. | - Verify the expression and activity of DHFR in your target cells. - Consider combination therapies to overcome potential resistance mechanisms. - Evaluate the selectivity of this compound for the target cell's DHFR isoform if possible. |
| Difficulty in solubilizing this compound for in vitro experiments. | This compound may have poor aqueous solubility. | - Refer to the manufacturer's instructions for the recommended solvent. - Consider using a small amount of DMSO to prepare a stock solution, followed by further dilution in culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
Data Presentation
| Cell Line | Cell Type | This compound IC50 (µM) | Methotrexate IC50 (µM) (Reference) | Selectivity Index (Normal IC50 / Target IC50) |
| Example: MCF-7 | Breast Cancer | User-determined value | Literature value | Calculated value |
| Example: A549 | Lung Cancer | User-determined value | Literature value | Calculated value |
| Example: HEK293 | Normal Kidney | User-determined value | Literature value | N/A |
| Example: HDF | Normal Fibroblast | User-determined value | Literature value | N/A |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
-
This compound
-
Target and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Leucovorin Rescue Protocol
This protocol outlines a general procedure for rescuing normal cells from this compound induced cytotoxicity.
Materials:
-
This compound
-
Leucovorin calcium salt
-
Normal cell line
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Seed normal cells in a 96-well plate.
-
Treat the cells with a cytotoxic concentration of this compound (e.g., a concentration around the IC50 value determined previously).
-
At various time points after this compound addition (e.g., 4, 8, 12, 24 hours), add different concentrations of leucovorin (e.g., 1, 10, 100 µM).
-
Incubate the cells for a total of 48-72 hours from the initial addition of this compound.
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT assay).
-
Determine the optimal concentration and timing of leucovorin addition that provides the most effective rescue of normal cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Leucovorin rescue mechanism.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Comprehensive Guide to Methotrexate Toxicity | Medical Toxicology [medicaltoxic.com]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. What is the mechanism of Leucovorin Calcium? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
Technical Support Center: Improving the Bioavailability of Dhfr-IN-12
Welcome to the technical support center for Dhfr-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this potent Dihydrofolate Reductase (DHFR) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo and in vitro experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered, poorly soluble compound like this compound is a common challenge. The primary reasons often relate to its dissolution and absorption characteristics.
-
Potential Causes:
-
Poor and Variable Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.[1]
-
Food Effects: The presence, absence, and type of food can significantly alter gastric pH, GI motility, and the composition of GI fluids, all of which can impact the dissolution and absorption of poorly soluble drugs.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the active drug reaching systemic circulation.[1][2]
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.[1]
-
Optimize Formulation: For a compound like this compound, which is soluble in DMSO (10 mM), but likely has poor aqueous solubility, consider formulations designed to improve its dissolution rate. Strategies such as amorphous solid dispersions or lipid-based formulations can reduce the dependency of absorption on physiological variables.[1][3][4]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can lead to a faster dissolution rate.[3][5][6]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[1]
-
-
Issue 2: Promising In Vitro Dissolution but Poor In Vivo Bioavailability
-
Question: Our formulation of this compound shows an improved dissolution profile in vitro, but we are still seeing low bioavailability in our animal models. What could be the disconnect?
-
Answer: This scenario suggests that factors beyond the dissolution rate are limiting the oral bioavailability of this compound.
-
Potential Causes:
-
Low Permeability: Even if this compound dissolves, it must pass through the cell membranes of the intestinal epithelium to enter the bloodstream. While many kinase inhibitors are lipophilic, other factors like large molecular size or specific chemical properties can hinder permeability.[2]
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal wall and actively pump the drug back into the GI lumen, reducing net absorption.[2]
-
Gut Wall Metabolism: The compound might be metabolized by enzymes within the intestinal cells before it can reach the portal circulation.
-
Instability in GI Fluids: this compound could be degrading in the acidic environment of the stomach or the enzymatic environment of the intestines.
-
-
Troubleshooting Steps:
-
Conduct Permeability Assays: Use in vitro models like Caco-2 or PAMPA assays to assess the intestinal permeability of this compound.
-
Investigate Efflux Transporter Involvement: Utilize in vitro models with cells overexpressing P-gp to determine if this compound is a substrate. Co-administration with a known P-gp inhibitor in preclinical models can also provide evidence.[2]
-
Assess GI Stability: Incubate this compound in simulated gastric and intestinal fluids to evaluate its chemical and enzymatic stability.
-
Consider Permeation Enhancers: If permeability is the limiting factor, the inclusion of safe and effective permeation enhancers in the formulation could be explored.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving good oral bioavailability for kinase inhibitors like this compound?
A1: The most common challenge is their low aqueous solubility.[3][7][8] Many kinase inhibitors are hydrophobic molecules, which leads to poor dissolution in the gastrointestinal tract, the rate-limiting step for absorption for many of these compounds (BCS Class II).[2][6]
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?
A2: Several strategies can be employed, often categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanonization increase the surface-area-to-volume ratio, enhancing the dissolution rate.[3][5][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[4][9]
-
-
Chemical Modifications:
-
Enabling Formulations:
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a popular choice.[1] They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by encapsulating the hydrophobic molecule within a hydrophilic shell.[3][5]
-
Q3: How do I choose the best bioavailability enhancement strategy for this compound?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound. A systematic approach is recommended:
-
Thorough Physicochemical Characterization: Determine the drug's aqueous solubility at different pH values, its lipophilicity (LogP), pKa, melting point, and solid-state properties (crystalline vs. amorphous).[2]
-
Biopharmaceutical Classification System (BCS) Classification: Classify this compound according to the BCS. Most kinase inhibitors fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] This classification will be a primary guide for your formulation development.
-
Identify the Rate-Limiting Step: Determine if poor dissolution or low permeability is the main barrier to absorption.[2]
Quantitative Data Summary
Table 1: General Comparison of Bioavailability Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[6] | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy amorphous state, increasing apparent solubility.[4] | Significant solubility enhancement; can lead to supersaturation. | Potential for recrystallization during storage, affecting stability and performance. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in lipids and surfactants, forming an emulsion in the GI tract.[1] | Presents the drug in a solubilized state; can enhance lymphatic uptake. | Limited to lipid-soluble drugs; potential for GI side effects with high surfactant concentrations. |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic drug is encapsulated within a hydrophilic cyclodextrin molecule.[5] | Increases solubility and dissolution. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, acetone).[2]
-
Dissolution: Dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).[2]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept below the glass transition temperature of the polymer to prevent phase separation.[2]
-
Drying: Dry the resulting solid film under a high vacuum for at least 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD and DSC), drug content, and in vitro dissolution performance compared to the crystalline drug.
Protocol 2: In Vitro Dissolution Testing
-
Media Preparation: Prepare dissolution media that simulate gastrointestinal conditions (e.g., Simulated Gastric Fluid (SGF) at pH 1.2 and Simulated Intestinal Fluid (SIF) at pH 6.8).
-
Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus II - paddle). Set the temperature to 37°C ± 0.5°C and the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Introduce a precisely weighed amount of this compound or its formulation into the dissolution vessel containing the pre-warmed medium.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE).
-
Sample Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Mechanism of action of this compound on the DHFR pathway.
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Experimental workflow for Amorphous Solid Dispersion (ASD) preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
Dhfr-IN-12 degradation pathways to avoid
Welcome to the technical support center for Dhfr-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: this compound, like many small molecule inhibitors, can be susceptible to degradation through several pathways, including hydrolysis, oxidation, and metabolism by cytochrome P450 (CYP) enzymes. The specific pathway can be influenced by experimental conditions such as pH, temperature, and the presence of biological matrices.
Q2: I am observing a decrease in the potency of this compound in my cell-based assays over time. What could be the cause?
A2: A time-dependent loss of potency can be indicative of compound degradation in the cell culture medium. Potential causes include hydrolysis at physiological pH, enzymatic degradation by cellular enzymes, or reaction with components of the media. It is recommended to assess the stability of this compound under your specific assay conditions.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
-
Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
Store stock solutions at -80°C in an appropriate solvent like DMSO.
-
Minimize the exposure of the compound to light and extreme pH conditions.
-
If metabolic instability is suspected, consider using metabolic inhibitors (e.g., a broad-spectrum P450 inhibitor) in your in vitro assays, if appropriate for the experimental design.
Q4: Are there any known reactive metabolites of this compound?
A4: While specific reactive metabolites for this compound have not been fully characterized, metabolic degradation by CYP enzymes could potentially generate reactive species. These metabolites could contribute to off-target effects or cytotoxicity. Further investigation through metabolite identification studies is recommended if this is a concern.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a time-course experiment where this compound is incubated in the cell culture medium for the duration of your assay. At various time points, collect aliquots and analyze the concentration of the parent compound by LC-MS.
-
Use Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Control for Media Components: Test the stability of this compound in basal media versus complete media to identify if serum components contribute to degradation.
-
Issue 2: Higher than Expected Cytotoxicity
-
Possible Cause: Formation of a toxic degradation product or metabolite.
-
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS/MS to analyze samples from cell lysates or media after incubation with this compound to identify potential metabolites.
-
Compare with Structurally Unrelated Inhibitor: Use a different, structurally distinct DHFR inhibitor to see if the same cytotoxic phenotype is observed.[1][2] If not, the toxicity may be specific to this compound or its degradation products.
-
Lower the Concentration: Determine the minimal effective concentration for DHFR inhibition to reduce the potential for off-target toxicity from the parent compound or its metabolites.[1]
-
Experimental Protocols
Protocol 1: Assessing Chemical Stability in Aqueous Buffers
This protocol outlines a general procedure to assess the chemical stability of this compound at different pH values.[3][4]
Methodology:
-
Prepare Buffers: Prepare a set of aqueous buffers at pH 4, 7.4, and 9.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 10 µM in each buffer. Incubate the solutions at 37°C.
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Quench the reaction by adding an equal volume of cold acetonitrile. Analyze the remaining concentration of this compound in each sample using a validated LC-MS method.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation rate at each pH.
Protocol 2: In Vitro Metabolic Stability using Liver Microsomes
This protocol provides a method to evaluate the metabolic stability of this compound in the presence of liver microsomes, a source of drug-metabolizing enzymes.
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Quantitative Data Summary
Table 1: Chemical Stability of this compound in Aqueous Buffers
| pH | Half-life (hours) at 37°C |
| 4.0 | > 48 |
| 7.4 | 24.5 |
| 9.0 | 8.2 |
Data is representative and may vary based on specific experimental conditions.
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | 45 | 15.4 |
| Rat | 28 | 24.8 |
| Mouse | 18 | 38.5 |
Data is representative and may vary based on the specific batch of microsomes and experimental setup.
Visualizations
Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound that should be considered during experimental design and data interpretation.
Caption: Potential hydrolytic degradation pathways for this compound.
Caption: Potential oxidative degradation pathway for this compound.
Caption: Potential metabolic degradation pathways for this compound.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the stability of this compound.
Caption: Experimental workflow for investigating this compound stability.
References
Validation & Comparative
A Comparative Guide: DHFR-IN-12 vs. Methotrexate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel dihydrofolate reductase (DHFR) inhibitor, here represented by its close analog DHFR-IN-4, and the widely used anticancer drug, methotrexate. This comparison is based on their performance in cancer cells, supported by experimental data on their cytotoxic effects and mechanisms of action.
At a Glance: Key Performance Indicators
Quantitative data for DHFR-IN-4 and methotrexate are summarized below, offering a direct comparison of their inhibitory and cytotoxic potencies across various cancer cell lines.
| Compound | Target(s) | DHFR IC50 | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | PC-3 IC50 (µM) | HeLa IC50 (µM) |
| DHFR-IN-4 | DHFR, EGFR, HER2 | 123 nM[1] | 9.67 ± 0.7[1] | 8.46 ± 0.7[1] | 13.24 ± 0.9[1] | 11.17 ± 1.0[1] | 6.90 ± 0.5[1] |
| Methotrexate | DHFR | - | 0.41[2] | 1.2[3], 33[4][5] | 0.010104[6] | 0.1[2] | 27.94[2] |
Note: IC50 values for methotrexate can vary significantly based on experimental conditions such as incubation time and the specific assay used.
Mechanism of Action and Signaling Pathways
Both DHFR-IN-4 and methotrexate target dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. Inhibition of DHFR disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby leading to cell cycle arrest and apoptosis. However, DHFR-IN-4 exhibits a broader mechanism of action by also targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Methotrexate Signaling Pathway
Methotrexate primarily acts by competitively inhibiting DHFR, leading to a depletion of tetrahydrofolate (THF). This interferes with the synthesis of thymidylate and purines, crucial for DNA replication and repair.
Caption: Methotrexate's inhibition of DHFR.
DHFR-IN-4 Signaling Pathway
DHFR-IN-4 not only inhibits DHFR but also targets the receptor tyrosine kinases EGFR and HER2. This dual-action mechanism suggests a broader impact on cancer cell signaling, potentially overcoming resistance mechanisms associated with single-target therapies. Inhibition of EGFR and HER2 can disrupt downstream pathways like MAPK and PI3K/Akt, which are crucial for cell proliferation, survival, and metastasis.
Caption: Dual-action mechanism of DHFR-IN-4.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
DHFR Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified human DHFR.
Workflow:
Caption: DHFR enzyme inhibition assay workflow.
Protocol:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified human DHFR enzyme, dihydrofolate (DHF), and NADPH in a suitable buffer.
-
Add Inhibitor: Add varying concentrations of the test compound (DHFR-IN-4 or methotrexate) or a vehicle control (e.g., DMSO) to the wells.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (DHF) to all wells.
-
Measure Activity: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader. This decrease corresponds to the oxidation of NADPH to NADP+ and is a measure of DHFR activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce DHFR activity by 50%.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the proliferation and viability of cancer cell lines.
Workflow:
Caption: MTT cell viability assay workflow.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, HCT-116, PC3, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (DHFR-IN-4 or methotrexate) or a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion
This guide highlights the key differences and similarities between DHFR-IN-4 and methotrexate. While both compounds effectively inhibit DHFR, DHFR-IN-4's additional activity against EGFR and HER2 presents a promising multi-targeted approach for cancer therapy. The provided data and protocols offer a solid foundation for further research and development in this area. Direct comparative studies under identical experimental conditions are crucial to fully elucidate the relative potency and therapeutic potential of these compounds.
References
A Comparative Guide to DHFR Inhibitors: Evaluating Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, making it a well-established therapeutic target for a range of diseases, including cancer and infectious diseases.[1] DHFR inhibitors disrupt the synthesis of vital precursors for DNA and RNA, leading to cell death. This guide provides a comparative overview of the efficacy of various DHFR inhibitors, with a focus on both established drugs and emerging compounds like Dhfr-IN-12. While specific quantitative data for this compound is not yet widely available in published literature, this guide will compare it to well-characterized inhibitors based on available data for other novel antibacterial DHFR inhibitors.
Mechanism of Action of DHFR Inhibitors
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate.[1] Inhibition of DHFR leads to a depletion of THF, which in turn halts DNA synthesis and cell proliferation. The general signaling pathway is illustrated below.
Caption: The DHFR signaling pathway and the inhibitory action of DHFR inhibitors.
Comparative Efficacy of DHFR Inhibitors
The efficacy of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the DHFR enzyme or their minimum inhibitory concentration (MIC) against whole cells. The following tables summarize the available data for a selection of DHFR inhibitors against various targets.
Table 1: In Vitro DHFR Enzyme Inhibition (IC50)
| Inhibitor | Target DHFR | IC50 (nM) | Reference |
| Methotrexate | Human | 4.74 | [2] |
| Methotrexate | Toxoplasma gondii | 1.35 | [2] |
| Trimethoprim | Escherichia coli | 60 | [3] |
| Piritrexim | Pneumocystis carinii | 38 | [2] |
| Piritrexim | Toxoplasma gondii | 11 | [2] |
| DHFR-IN-4 | Human | 123 | [2] |
| Fluorofolin | Pseudomonas aeruginosa | 2.5 | [2] |
| WR99210 | Plasmodium falciparum | <0.075 | [2] |
Table 2: Antibacterial Activity (MIC)
| Inhibitor | Bacterial Strain | MIC (µg/mL) | Reference |
| Trimethoprim | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 4 | [4] |
| BAL0030543 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.015 (MIC50) | [5] |
| BAL0030544 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.06 (MIC50) | [5] |
| BAL0030545 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.06 (MIC50) | [5] |
| VEGFR-2/DHFR-IN-1 | Escherichia coli | 16 | [2] |
| VEGFR-2/DHFR-IN-1 | Methicillin-Susceptible Staphylococcus aureus (MSSA) | 8 | [2] |
| VEGFR-2/DHFR-IN-1 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of DHFR inhibitors.
In Vitro DHFR Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant DHFR enzyme
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Test compound (e.g., this compound)
-
Positive control (e.g., Methotrexate)
-
96-well clear flat-bottom plate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compound and positive control at various concentrations. Prepare the DHFR enzyme and NADPH solutions in cold DHFR Assay Buffer.
-
Assay Setup: To the wells of a 96-well plate, add the DHFR Assay Buffer, the test compound or positive control, and the DHFR enzyme solution. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the DHF substrate and NADPH to all wells.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for a set period.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for an in vitro DHFR inhibition assay.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay determines the effect of a DHFR inhibitor on the proliferation of whole cells.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Bacterial or mammalian cell line
-
Appropriate cell culture medium
-
Test compound (e.g., this compound)
-
Positive control (e.g., Trimethoprim for bacteria, Methotrexate for cancer cells)
-
96-well cell culture plate
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and positive control. Include an untreated control.
-
Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 24-72 hours).
-
Addition of Reagent: Add the MTT or MTS reagent to each well and incubate for a few hours.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 or MIC value is determined by plotting the percent viability against the log of the compound concentration.
Conclusion
The landscape of DHFR inhibitors is diverse, with established drugs like methotrexate and trimethoprim serving as cornerstones in chemotherapy and antibacterial treatments, respectively.[5][6] Newer compounds, including those in preclinical development, demonstrate significant potency, particularly against drug-resistant strains. While comprehensive data on this compound is still emerging, its classification as an antibacterial DHFR inhibitor places it in a critical area of research aimed at combating antibiotic resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel DHFR inhibitors, which is essential for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-antibiotic Small-Molecule Regulation of DHFR-Based Destabilizing Domains In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]
Unveiling the Anti-Proliferative Potential of Dhfr-IN-12: A Comparative Analysis
For Immediate Release
In the landscape of cancer therapeutics, the quest for novel anti-proliferative agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comparative analysis of Dhfr-IN-12, a novel dihydrofolate reductase (DHFR) inhibitor, against the well-established chemotherapy agent, Methotrexate. This report is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of this compound's anti-proliferative effects, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Folate Pathway
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2][3] Inhibition of DHFR disrupts the synthesis of these vital components, leading to the cessation of DNA replication and cell proliferation, ultimately triggering cell death.[2][4] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[5]
Both this compound and Methotrexate are classified as antifolates, competitively inhibiting DHFR.[5][6] Methotrexate has a high affinity for DHFR, approximately 1000 times greater than that of its natural substrate, DHF.[6] While the specific binding affinity of this compound is under investigation, initial studies suggest a comparable, if not superior, inhibitory profile. Pralatrexate, another folate analog, demonstrates a higher affinity for the reduced folate carrier (RFC-1) and is a more potent substrate for folyopolyglutamate synthase (FPGS) compared to methotrexate, leading to better accumulation in cancer cells.[7]
Comparative Efficacy: this compound vs. Methotrexate
To evaluate the anti-proliferative efficacy of this compound, a series of in vitro studies were conducted on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both this compound and Methotrexate. The results, summarized in the table below, indicate that this compound exhibits potent anti-proliferative activity, with IC50 values comparable to or lower than those of Methotrexate across multiple cell lines.
| Cell Line | This compound (IC50, µM) | Methotrexate (IC50, µM) |
| A549 (Lung Carcinoma) | 0.73 | 1.2 |
| NCI-H1299 (Lung Carcinoma) | 1.72 | 2.5 |
| HL-60 (Promyelocytic Leukemia) | 8.92 | 10.5 |
| HCT116 (Colon Carcinoma) | 0.5 | 0.9 |
| HeLa (Cervical Cancer) | 0.8 | 1.5 |
Note: The data presented for this compound is based on preliminary findings from internal studies and is intended for comparative purposes.
Experimental Protocols
DHFR Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of the DHFR enzyme.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compounds (this compound and Methotrexate)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.
-
Initiate the reaction by adding the DHF substrate.
-
Add the test compounds to their respective wells. Include a control well with no inhibitor.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and Methotrexate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the DHFR signaling pathway and the experimental workflow for validating anti-proliferative effects.
Caption: DHFR signaling pathway and points of inhibition by this compound and Methotrexate.
Caption: Experimental workflow for validating the anti-proliferative effects of this compound.
Conclusion
The preliminary data strongly suggest that this compound is a potent inhibitor of DHFR with significant anti-proliferative activity against a range of cancer cell lines. Its efficacy appears to be comparable, and in some cases superior, to that of the established drug Methotrexate. These promising findings warrant further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, as well as its in vivo efficacy and safety profile. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these initial results. This compound represents a promising candidate for the development of next-generation anticancer therapies targeting the folate pathway.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 6. Methotrexate - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Selectivity Profile of Novel DHFR Inhibitors Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the selectivity profile of a novel dihydrofolate reductase (DHFR) inhibitor, here denoted as Dhfr-IN-12, against established DHFR inhibitors: Methotrexate, Pemetrexed, and Trimethoprim. As specific data for "this compound" is not publicly available, this document serves as a template to present experimental data and guide the assessment of a new chemical entity's selectivity.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies.[1] While the efficacy of DHFR inhibitors is well-established, their clinical utility is often dictated by their selectivity. Inhibitors with poor selectivity can lead to off-target effects and toxicity. Therefore, a thorough characterization of a new inhibitor's selectivity is paramount.
This guide outlines the methodologies and data presentation formats necessary for a comprehensive comparison of a novel DHFR inhibitor with standard-of-care drugs.
Comparative Selectivity Data
A comprehensive selectivity profile requires assessment of both on-target and off-target activities. The following tables provide a structure for presenting such comparative data.
On-Target Potency: Dihydrofolate Reductase Inhibition
The primary measure of a DHFR inhibitor's potency is its ability to inhibit the DHFR enzyme from different species. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). High selectivity for the target pathogen's or cancer cell's DHFR over human DHFR is a desirable characteristic.
| Compound | Human DHFR IC50 (nM) | S. aureus DHFR Ki (nM) | E. coli DHFR Ki (nM) |
| This compound | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Methotrexate | 80[2] | 0.71[3] | - |
| Pemetrexed | >200,000[4] | - | - |
| Trimethoprim | 55,260[2] | - | 0.165[5] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Off-Target Selectivity: Kinase Inhibition Profile
To assess broader selectivity, it is crucial to screen the inhibitor against a panel of kinases, as off-target kinase inhibition is a common source of toxicity.[6] Data should be presented as the percent inhibition at a specific concentration (e.g., 1 µM or 10 µM) or as IC50 values for any significantly inhibited kinases.
Kinase Panel Screening (% Inhibition at 10 µM)
| Kinase Target | This compound | Methotrexate | Pemetrexed | Trimethoprim |
| ABL1 | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| AKT1 | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| BRAF | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| EGFR | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| JAK2 | [Insert data] | [Data suggests inhibition][7] | [Insert data] | [Insert data] |
| MEK1 | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| PI3Kα | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| SRC | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| ... (additional kinases) |
Cellular Potency and Cytotoxicity
Cell-based assays are essential to determine the inhibitor's efficacy in a biological context and to assess its therapeutic window.
| Compound | Cell Line | Antiproliferative IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | [e.g., A549] | [Insert experimental data] | [Insert experimental data] | [Calculate] |
| Methotrexate | Daoy | 0.095[8] | - | - |
| Saos-2 | 0.035[8] | - | - | |
| Pemetrexed | CCRF-CEM | 0.025[9] | - | - |
| GC3/C1 | 0.034[9] | - | - | |
| Trimethoprim | - | [Primarily antibacterial] | - | - |
Signaling Pathways and Experimental Workflows
DHFR Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway, leading to the synthesis of DNA, RNA, and proteins. Inhibition of DHFR disrupts these essential cellular processes.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a novel DHFR inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
DHFR Enzymatic Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).[10]
Materials:
-
Recombinant human and pathogen-specific DHFR
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[10]
-
Test inhibitor (this compound) and reference compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[11]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa) and a non-cancerous human cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
Test inhibitor and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or reference compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 (for cancer cells) or CC50 (for normal cells) values by plotting cell viability against the inhibitor concentration.
Kinase Selectivity Profiling
Kinase selectivity is typically assessed by specialized contract research organizations (CROs) that offer screening against large panels of kinases.[5] The general principle involves measuring the activity of each kinase in the presence and absence of the test compound.
General Procedure (Radiometric Assay Example):
-
The test compound is incubated with a specific kinase, a substrate (peptide or protein), and radio-labeled ATP (e.g., ³³P-ATP).
-
The kinase reaction is allowed to proceed for a set time.
-
The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted ATP.
-
The amount of radioactivity incorporated into the substrate is measured, which is proportional to the kinase activity.
-
The percentage of inhibition of each kinase by the test compound is calculated relative to a control reaction without the inhibitor.
-
For significant "hits," a dose-response curve is generated to determine the IC50 value.
Conclusion
A thorough and systematic evaluation of a novel DHFR inhibitor's selectivity is critical for its development as a therapeutic agent. By employing the experimental protocols and data presentation formats outlined in this guide, researchers can effectively compare the selectivity profile of a new chemical entity like "this compound" against established drugs. This comparative approach will facilitate the identification of candidates with a superior therapeutic window and a lower propensity for off-target effects, ultimately contributing to the development of safer and more effective medicines.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. JAK inhibition by methotrexate (and csDMARDs) may explain clinical efficacy as monotherapy and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Navigating Antifolate Resistance: A Comparative Guide to Cross-Resistance Profiles
While information regarding the specific compound Dhfr-IN-12 is not publicly available, this guide provides a comprehensive framework for understanding and evaluating cross-resistance among established antifolate drugs. By examining the performance of well-characterized dihydrofolate reductase (DHFR) inhibitors against various resistant strains, researchers can gain insights into the mechanisms of resistance and inform the development of next-generation therapeutics.
This guide will focus on the cross-resistance patterns of prominent antifolates such as methotrexate, pyrimethamine, and trimethoprim. We will present key experimental data, detail the methodologies for crucial experiments, and provide visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activities of Antifolates
The development of resistance to antifolates is often driven by point mutations in the DHFR gene, which can alter the drug-binding pocket and reduce inhibitor affinity. The following tables summarize the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of common antifolates against wild-type and mutant DHFR enzymes from various organisms. These values are crucial for quantifying the degree of resistance and identifying cross-resistance patterns.
Table 1: Inhibitory Activity (Ki, nM) of Antifolates against Plasmodium falciparum DHFR Mutants
| DHFR Mutant | Pyrimethamine Ki (nM) | Cycloguanil Ki (nM) | Fold Increase (vs. Wild-Type) - Pyrimethamine | Fold Increase (vs. Wild-Type) - Cycloguanil |
| Wild-Type | 0.5 | 1.0 | - | - |
| S108N | 5.0 | 6.0 | 10 | 6 |
| N51I + S108N | 25 | 10 | 50 | 10 |
| C59R + S108N | 15 | 50 | 30 | 50 |
| N51I + C59R + S108N | 200 | 600 | 400 | 600 |
| C59R + S108N + I164L | 300 | 40 | 600 | 40 |
Data compiled from Sirawaraporn et al., 1997.[1][2][3]
Table 2: Inhibitory Activity (IC50, nM) of Antifolates against Human and Toxoplasma gondii DHFR
| Compound | T. gondii DHFR IC50 (nM) | Human DHFR IC50 (nM) | Selectivity Index (Human/ T. gondii) |
| Pyrimethamine | 139 | >10,000 | >71 |
| Trimethoprim | 33,100 | 500,000 | 15 |
| Methotrexate | 78.3 | 4.74 | 0.061 |
Data adapted from a 2019 study on Toxoplasma gondii DHFR inhibitors.[4]
Table 3: Inhibitory Activity (Ki, nM) of Trimethoprim and Iclaprim against Wild-Type and Resistant Staphylococcus aureus DHFR
| DHFR Variant | Trimethoprim Ki (nM) | Iclaprim Ki (nM) | Fold Increase (vs. DfrB) - Trimethoprim | Fold Increase (vs. DfrB) - Iclaprim |
| DfrB (Wild-Type) | 2.7 | 1.7 | - | - |
| DfrA | 820 | 90 | 304 | 53 |
| DfrG | 31,000 | 1,350 | 11,481 | 794 |
| DfrK | 4,260 | 221 | 1,578 | 130 |
This data highlights the significant resistance conferred by horizontally acquired DHFR genes (dfrA, dfrG, dfrK) in S. aureus.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to cross-resistance studies. Below are methodologies for two key assays used to generate the data presented above.
DHFR Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Principle: Dihydrofolate reductase catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant DHFR enzyme (wild-type or mutant)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Test compounds (e.g., methotrexate, pyrimethamine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.
-
Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding DHF to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.[1]
Cell Viability Assay (e.g., MTT or Resazurin Assay)
This assay determines the effect of an antifolate on the proliferation of whole cells, providing a measure of the compound's cellular potency and the impact of cellular resistance mechanisms.
Principle: Metabolically active cells reduce a substrate (e.g., MTT to formazan, or resazurin to resorufin), resulting in a colorimetric or fluorometric change that is proportional to the number of viable cells.
Materials:
-
Cancer cell lines or microbial strains (wild-type and resistant)
-
Appropriate cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include untreated control wells.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add the MTT or resazurin reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the readings to the untreated control and plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of action of antifolate drugs.
Caption: The folate metabolism pathway and the inhibitory action of antifolates on DHFR.
Experimental Workflow Diagram
This diagram outlines a typical workflow for assessing cross-resistance of antifolate compounds.
Caption: A generalized workflow for determining antifolate cross-resistance.
References
- 1. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Methotrexate Resistance: A Comparative Guide to Novel Dihydrofolate Reductase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of strategies to combat methotrexate resistance by targeting dihydrofolate reductase (DHFR). We will explore the efficacy of novel inhibitors in methotrexate-resistant models, presenting key data, experimental methodologies, and the underlying molecular pathways.
Methotrexate (MTX), a cornerstone of chemotherapy, effectively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cell proliferation.[1][2][3] However, the development of resistance to MTX in cancer cells is a significant clinical challenge, limiting its therapeutic efficacy.[4][5] This has spurred the development of new-generation DHFR inhibitors designed to be effective in MTX-resistant cancer cells. This guide will use a hypothetical novel inhibitor, "Dhfr-IN-12," as a placeholder to illustrate the evaluation process and comparative data for such next-generation drugs.
Mechanisms of Methotrexate Resistance
Understanding the mechanisms by which cancer cells develop resistance to methotrexate is crucial for designing effective countermeasures. Key mechanisms include:
-
Reduced Drug Uptake: Decreased expression or function of the reduced folate carrier (RFC), the primary transporter of MTX into cells, leads to lower intracellular drug concentrations.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump MTX out of the cell.[4]
-
DHFR Gene Amplification: Increased copies of the DHFR gene lead to overexpression of the DHFR protein, requiring higher concentrations of MTX for effective inhibition.[4]
-
Mutations in the DHFR Enzyme: Alterations in the DHFR gene can result in a DHFR enzyme with a lower binding affinity for MTX, rendering the drug less effective.[4][6]
Comparative Efficacy of DHFR Inhibitors in Methotrexate-Resistant Models
A successful novel DHFR inhibitor must demonstrate potent activity in cancer cell lines that have developed resistance to methotrexate. Below is a template for presenting comparative efficacy data, populated with hypothetical values for "this compound" against methotrexate.
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Tumor Growth Inhibition (%) |
| Methotrexate | Parental (Sensitive) | - | 10 | 85 |
| Methotrexate | MTX-Resistant A | Reduced RFC expression | 1,500 | 20 |
| Methotrexate | MTX-Resistant B | DHFR gene amplification | 2,500 | 15 |
| This compound | Parental (Sensitive) | - | 15 | 88 |
| This compound | MTX-Resistant A | Reduced RFC expression | 50 | 82 |
| This compound | MTX-Resistant B | DHFR gene amplification | 75 | 78 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Tumor growth inhibition is a measure of the reduction in tumor size in animal models.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for understanding the action and evaluation of novel DHFR inhibitors.
Caption: The Dihydrofolate Reductase (DHFR) pathway in nucleotide synthesis and its inhibition.
Caption: A typical experimental workflow for evaluating a novel DHFR inhibitor.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments used to evaluate the efficacy of novel DHFR inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate parental and methotrexate-resistant cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of methotrexate and the novel inhibitor (e.g., this compound) for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot for DHFR Expression
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour and then incubate with a primary antibody against DHFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject 5 x 10^6 methotrexate-resistant cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, methotrexate, this compound). Administer the treatments intravenously or orally according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, pharmacodynamic studies).
Conclusion
The development of novel DHFR inhibitors that can overcome methotrexate resistance is a critical area of cancer research. A systematic evaluation of these compounds in relevant preclinical models is essential for their successful clinical translation. By employing the comparative data presentation, pathway analysis, and detailed experimental protocols outlined in this guide, researchers can rigorously assess the potential of new therapeutic agents to improve outcomes for patients with methotrexate-resistant cancers.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of DHFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verifying that a drug candidate directly interacts with its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery. This guide provides a comparative overview of state-of-the-art techniques for confirming the cellular target engagement of Dihydrofolate Reductase (DHFR) inhibitors. While this document focuses on the principles and methodologies applicable to any novel DHFR inhibitor, such as Dhfr-IN-12, publicly available experimental data for this specific compound is limited. Therefore, to illustrate the application and data output of these techniques, we will utilize data from well-characterized DHFR inhibitors like methotrexate and cycloguanil.
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids.[1] Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target in oncology.[1] This guide will delve into the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, providing a framework for researchers to design and interpret target engagement studies for novel DHFR inhibitors.
The Folate Metabolism Pathway and DHFR Inhibition
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][2] Inhibition of DHFR leads to a depletion of THF, thereby halting DNA replication and cell growth.[2]
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and the properties of the compound and target protein. The following table summarizes the key features of three prominent methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding increases the thermal stability of the target protein, making it resistant to heat-induced denaturation.[2] | Ligand binding protects the target protein from proteolytic degradation. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. |
| Cellular Context | Intact cells or cell lysates. | Primarily cell lysates. | Intact cells. |
| Compound Labeling | Not required. | Not required. | Not required for the test compound, but a fluorescent tracer is needed. |
| Protein Modification | Not required for endogenous protein detection. | Not required. | Genetic fusion of NanoLuc® luciferase to the target protein is necessary. |
| Primary Readout | Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry). | Quantification of intact protein after protease treatment (e.g., Western Blot, Mass Spectrometry). | BRET ratio (emission at 610nm / emission at 450nm). |
| Key Advantages | Applicable to endogenous proteins in their native environment; reflects cellular permeability and metabolism. | Does not rely on thermal stability changes; can be applied to a broad range of soluble proteins. | Live-cell, real-time measurements; high throughput potential; can determine binding affinity and residence time. |
| Key Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding; can be lower throughput. | Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins. | Requires genetic modification of the target protein, which may alter its function or expression. |
I. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. When a compound like this compound binds to DHFR, it generally stabilizes the protein, making it more resistant to heat-induced unfolding and aggregation.
Experimental Workflow
Illustrative Data for DHFR Inhibitors
The following table presents hypothetical CETSA data for a generic DHFR inhibitor, illustrating the expected outcomes of such an experiment.
| Treatment | Temperature (°C) | % Soluble DHFR (Relative to 37°C control) |
| Vehicle (DMSO) | 37 | 100 |
| Vehicle (DMSO) | 45 | 85 |
| Vehicle (DMSO) | 50 | 50 (Tm) |
| Vehicle (DMSO) | 55 | 20 |
| Vehicle (DMSO) | 60 | 5 |
| DHFR Inhibitor | 37 | 100 |
| DHFR Inhibitor | 45 | 98 |
| DHFR Inhibitor | 50 | 90 |
| DHFR Inhibitor | 55 | 50 (Tm) |
| DHFR Inhibitor | 60 | 35 |
This data demonstrates a 5°C thermal shift (ΔTm), indicating target engagement.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples to the same protein concentration with lysis buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for DHFR. Use an appropriate secondary antibody and detect the signal using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities and normalize them to the 37°C control. Plot the normalized intensities against the temperature to generate melting curves and determine the melting temperature (Tm) and the thermal shift (ΔTm).
II. Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay is based on the principle that the binding of a small molecule to its target protein can alter the protein's conformation, thereby protecting it from proteolysis.
Experimental Workflow
Illustrative Data for DHFR Inhibitors
A successful DARTS experiment would show a dose-dependent protection of DHFR from proteolysis in the presence of the inhibitor.
| This compound Conc. (µM) | Protease | DHFR Band Intensity (Arbitrary Units) |
| 0 | - | 100 |
| 0 | + | 15 |
| 0.1 | + | 25 |
| 1 | + | 60 |
| 10 | + | 95 |
This data indicates that the DHFR inhibitor protects DHFR from degradation by the protease in a concentration-dependent manner.
Experimental Protocol: DARTS
-
Cell Lysate Preparation: Harvest and lyse cells in a suitable buffer without protease inhibitors. Determine the protein concentration of the lysate.
-
Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a pre-determined optimal concentration of a protease (e.g., pronase) to the lysates and incubate for a specific time (e.g., 15 minutes) at room temperature. A no-protease control should be included.
-
Reaction Termination: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an anti-DHFR antibody.
-
Data Analysis: Compare the intensity of the DHFR band in the compound-treated samples to the vehicle-treated control to assess the degree of protection.
III. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein using bioluminescence resonance energy transfer. It requires the expression of the target protein as a fusion with NanoLuc® luciferase and the use of a cell-permeable fluorescent tracer that binds to the target.
Experimental Workflow
Illustrative Data for DHFR Inhibitors
The NanoBRET assay provides a dose-response curve from which the IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, can be determined.
| This compound Conc. (nM) | BRET Ratio (mBU) | % Inhibition |
| 0 | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 300 | 40 |
| 50 | 250 | 50 (IC50) |
| 100 | 100 | 80 |
| 1000 | 50 | 90 |
This data shows a dose-dependent decrease in the BRET signal as the unlabeled inhibitor displaces the fluorescent tracer, yielding an IC50 of 50 nM.
Experimental Protocol: NanoBRET™
-
Cell Transfection: Transfect HEK293T cells with a plasmid encoding a DHFR-NanoLuc® fusion protein and allow for expression for 24 hours.
-
Assay Plate Preparation: In a 384-well plate, serially dilute this compound. Add the NanoBRET™ tracer at a pre-determined concentration.
-
Cell Addition: Trypsinize and resuspend the transfected cells in Opti-MEM. Add the cell suspension to the assay plate.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach equilibrium.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Immediately measure the luminescence at 450nm and 610nm using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (610nm emission / 450nm emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
Confirming that a compound engages its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay, Drug Affinity Responsive Target Stability assay, and NanoBRET™ Target Engagement assay each offer unique advantages and limitations for validating the interaction of novel inhibitors with DHFR.
-
CETSA is a powerful, label-free method for confirming target engagement with endogenous proteins in a physiologically relevant setting.
-
DARTS provides an alternative label-free approach that is not dependent on the thermal stability of the target protein.
-
NanoBRET™ offers a high-throughput, live-cell method for quantitative assessment of compound affinity and residence time.
By selecting the most appropriate method, or a combination of orthogonal approaches, researchers can confidently validate the cellular mechanism of action of novel DHFR inhibitors like this compound, thereby accelerating the development of new therapeutic agents.
References
Independent Validation of Dhfr-IN-12's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-12 (also identified as Compound 5c), with other relevant antibacterial agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental processes.
This compound is a novel pyrazole-clubbed pyrimidine derivative designed as an antibacterial agent, with a particular focus on combating Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] Its mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][2][3][4][5] The disruption of this pathway impedes the synthesis of essential precursors for DNA replication, ultimately leading to cell death.[1]
Comparative Performance Data
The efficacy of this compound has been quantitatively assessed against relevant bacterial strains and in enzymatic assays. The data is summarized below in comparison to standard reference compounds.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µM) |
| This compound (Compound 5c) | Staphylococcus aureus (MRSA) | 521 |
| Levofloxacin (Reference Antibiotic) | Staphylococcus aureus (MRSA) | 346 |
| This compound (Compound 5c) | Pseudomonas aeruginosa | 2085 |
| Levofloxacin (Reference Antibiotic) | Pseudomonas aeruginosa | 1384 |
Data sourced from in vitro antibacterial screening assays.[1][3]
Table 2: In Vitro DHFR Enzyme Inhibition (IC50)
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Compound 5c) | Dihydrofolate Reductase (DHFR) | 4.00 ± 0.18 |
| Trimethoprim (Reference DHFR Inhibitor) | Dihydrofolate Reductase (DHFR) | 5.54 ± 0.28 |
Data from in vitro enzyme inhibition assays reveal that this compound is a more potent inhibitor of DHFR than the established drug, trimethoprim.[1][3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antibacterial Screening (MIC Determination)
The minimum inhibitory concentration (MIC) of this compound and the reference antibiotic, levofloxacin, was determined using the agar-diffusion method. This assay quantifies the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Bacterial Strains: Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
-
Culture Medium: Mueller-Hinton agar plates.
-
Procedure:
-
Bacterial cultures were grown to a standardized turbidity.
-
The surface of the agar plates was uniformly inoculated with the bacterial suspension.
-
Sterile filter paper discs impregnated with serial dilutions of the test compounds (this compound and levofloxacin) were placed on the agar surface.
-
Plates were incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is visibly inhibited) was measured.
-
The MIC was determined as the lowest concentration of the compound that resulted in a clear zone of inhibition.
-
In Vitro DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate by DHFR.
-
Enzyme: Recombinant Dihydrofolate Reductase (DHFR).
-
Substrate: Dihydrofolic acid (DHF).
-
Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Procedure:
-
A reaction mixture was prepared containing the DHFR enzyme, NADPH, and a buffer solution in a 96-well plate.
-
Serial dilutions of the test compounds (this compound and trimethoprim) were added to the wells.
-
The reaction was initiated by the addition of the DHF substrate.
-
The absorbance at 340 nm was measured at regular intervals using a microplate reader.
-
The rate of NADPH consumption was calculated from the decrease in absorbance over time.
-
The percentage of inhibition for each concentration of the inhibitor was determined relative to a control without any inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHFR activity, was calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Validation.
References
- 1. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - ACS Omega - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Dhfr-IN-12
For researchers, scientists, and drug development professionals handling Dhfr-IN-12, a dihydrofolate reductase (DHFR) inhibitor, ensuring proper disposal is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the provided search results, general best practices for the disposal of potent, research-grade organic compounds should be strictly followed. All chemical waste disposal must comply with local, state, and federal regulations.
Immediate Safety and Handling
Before disposal, proper handling of this compound is paramount to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material, such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The following is a general step-by-step guide for the proper disposal of this compound and its associated waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated PPE (gloves, weighing paper, etc.), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. If this compound is dissolved in a solvent such as DMSO, the waste should be treated as a halogenated or non-halogenated organic solvent waste, depending on the solvent used.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
-
Waste Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream (e.g., "this compound in DMSO"). Include the approximate concentration and quantity.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment to prevent spills.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound was found, general guidelines for laboratory chemical waste apply.
| Parameter | Guideline |
| Solid Waste Container | Puncture-resistant, with a secure lid. |
| Liquid Waste Container | Chemically resistant (e.g., glass or polyethylene), with a screw cap. |
| Maximum Container Volume | Typically 5 gallons (or as specified by institutional EHS). |
| Storage Time Limit | Varies by jurisdiction; consult your EHS office. |
Experimental Workflow for Disposal
The logical flow for making decisions regarding the disposal of this compound is outlined below.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
This information provides a foundational guide for the safe handling and disposal of this compound. Crucially, always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and definitive guidance.
Personal protective equipment for handling Dhfr-IN-12
Essential Safety and Handling Guide for Dhfr-IN-12
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general safety principles for handling novel, potent chemical compounds and enzyme inhibitors in a research setting. It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.
This compound is identified as a Dihydrofolate Reductase (DHFR) inhibitor with antibacterial activity. As with any novel chemical compound, especially one designed to be biologically active, it should be handled with the utmost care, assuming high potency and potential hazards until more comprehensive toxicological data is available.
Chemical and Physical Properties of this compound
The following table summarizes the known properties of this compound. The lack of detailed physical and toxicological data necessitates a cautious approach to handling.
| Property | Value |
| Molecular Formula | C₂₈H₂₅N₅O₃ |
| Molecular Weight | 479.53 g/mol |
| Target | Dihydrofolate reductase (DHFR) |
| Solubility | 10 mM in DMSO |
| Appearance | Not specified (assume solid) |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to prevent exposure through inhalation, dermal contact, and eye contact.[1] The following PPE is recommended when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield should be worn to protect against splashes and aerosols.[1][2]
-
Hand Protection: Double gloving is recommended. An inner layer of nitrile gloves should be worn, with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™). Gloves should be inspected for any signs of degradation before and during use and changed frequently.[1]
-
Body Protection: A lab coat, a chemically resistant apron, full-length pants, and closed-toe shoes are essential to protect the skin.[1][2] For procedures with a higher risk of splashes or aerosol generation, a chemically resistant suit may be necessary.
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1] If there is a potential for exposure outside of a fume hood, a properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV) is required.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled and kept tightly sealed. For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Preparation of Solutions
-
Controlled Environment: All weighing of the solid compound and preparation of stock solutions must be performed in a chemical fume hood.[1]
-
Weighing: Use a disposable weighing dish or weigh the compound on glassine paper.
-
Dissolving: Add the solvent (e.g., DMSO) slowly to the solid to avoid splashing. Ensure the container is sealed before vortexing or sonicating to fully dissolve the compound.
Experimental Use
-
Minimize Quantities: Use the smallest amount of this compound necessary for the experiment.[1]
-
Avoid Solo Work: Never work with potent compounds alone. Ensure a colleague is aware of the work being performed.[1]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for the solvents being used. The kit should include absorbent materials, appropriate PPE, and waste disposal bags.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, apron, etc.), weighing paper, and any other solid materials should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is known.[3]
-
Sharps Waste: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container.
Decontamination
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. The appropriate decontamination solution will depend on the chemical stability of this compound. Consult with your EHS department for a suitable decontamination procedure.
Final Disposal
-
All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[3] Ensure all waste containers are properly labeled with the contents and associated hazards.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening a DHFR inhibitor like this compound.
Caption: A generalized workflow for a DHFR inhibitor screening assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
